Npc-567
Description
bradykinin receptor antagonist
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H87N19O13/c61-39(20-10-24-68-58(62)63)49(83)73-40(21-11-25-69-59(64)65)55(89)78-27-13-23-46(78)56(90)79-33-38(81)31-47(79)54(88)71-32-48(82)72-42(28-35-14-4-1-5-15-35)50(84)77-45(34-80)53(87)76-44(30-37-18-8-3-9-19-37)52(86)75-43(29-36-16-6-2-7-17-36)51(85)74-41(57(91)92)22-12-26-70-60(66)67/h1-9,14-19,38-47,80-81H,10-13,20-34,61H2,(H,71,88)(H,72,82)(H,73,83)(H,74,85)(H,75,86)(H,76,87)(H,77,84)(H,91,92)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIXVHPHNGXTCI-QJTYZATASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H87N19O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109333-26-8 | |
| Record name | Npc 567 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NPC-567 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV64B0PLEH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NPC-567
Audience: Researchers, scientists, and drug development professionals.
Introduction
NPC-567 is a selective antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a physiologically active peptide, exerts its effects through the activation of two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in various tissues and is involved in mediating the inflammatory response, pain, and vasodilation. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound modulates these physiological and pathological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its functional consequences.
Core Mechanism of Action: Bradykinin B2 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the bradykinin B2 receptor.[1][3] In various experimental models, this compound has been shown to effectively block the physiological effects induced by bradykinin or allergen challenge, which leads to the release of endogenous bradykinin.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Efficacy of this compound in a Porcine Model of Allergic Airway Response [1]
| Parameter | Control Group (Allergen Challenge) | This compound Treated Group (Allergen Challenge) | p-value |
| Airways Resistance (cm H₂O/l/s) | |||
| Baseline | 4.1 ± 0.5 | 2.9 ± 0.3 | - |
| Maximum Post-Challenge | 16.2 ± 3.0 | 6.5 ± 0.9 | <0.005 |
| Urinary Histamine Concentration | Markedly elevated post-challenge | Release inhibited | - |
Table 2: In Vitro and In Vivo Activity of this compound [3]
| Assay | Model | Finding |
| Receptor Binding | Guinea pig ileum and neuroblastoma cell line (NlE-115) membranes | This compound competes potently for [³H]BK binding. |
| Analgesic Activity | Rat model of urate-induced hyperalgesia | This compound antagonized the hyperalgesic effect of bradykinin. |
| Acute Vascular Pain | Rat model | This compound blocks bradykinin-induced acute vascular pain. |
Table 3: Clinical Trial of this compound in Experimental Rhinovirus Colds [4]
| Study Design | Intervention | Outcome |
| Double-blind, placebo-controlled | Intranasal this compound | Failed to alleviate symptoms; evidence of symptom enhancement. |
Experimental Protocols
1. Allergen-Induced Airway Responses in a Porcine Model [1]
-
Animal Model: Fourteen specific pathogen-free pigs sensitized to Ascaris suum.
-
Sensitization: Pigs were sensitized to Ascaris suum antigen.
-
Treatment Protocol:
-
Six pigs received this compound (2.5 mg in 1 ml saline) as an aerosol at t = -30 minutes and mixed with the antigen at t = 0.
-
The control group received a placebo.
-
-
Allergen Challenge: Ascaris antigen (in 2 ml saline) was administered as an aerosol to all pigs.
-
Measurements:
-
Airway mechanics (including airways resistance and dynamic lung compliance) were monitored for 8 hours post-challenge.
-
Urine was collected and analyzed for histamine concentration.
-
-
Statistical Analysis: Comparison of the changes in airway mechanics and histamine levels between the this compound treated group and the control group.
2. Assessment of Analgesic Activity in a Rat Model [3]
-
Animal Model: Rats.
-
Induction of Hyperalgesia: Urate crystals were injected into the hind paw to induce hyperalgesia.
-
Drug Administration: this compound was administered to evaluate its effect on the bradykinin-induced hyperalgesic response.
-
Measurement: Paw-withdrawal threshold was measured to assess the level of hyperalgesia. A higher threshold indicates an analgesic effect.
-
Acute Vascular Pain Model:
-
Bradykinin was administered to induce an acute pain response.
-
This compound was co-administered to assess its ability to block this response.
-
Pain response was quantified based on behavioral observations.
-
3. Clinical Trial in Human Volunteers with Rhinovirus Infection [4]
-
Study Population: Adult human volunteers.
-
Study Design: Double-blind, placebo-controlled trial.
-
Infection Model: Experimental rhinovirus infection.
-
Intervention: Intranasal administration of this compound.
-
Primary Endpoint: Alleviation of symptoms associated with the common cold.
-
Safety Assessment: Evaluation of any irritant effects of the drug on the uninfected nasal mucosa.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the porcine allergy model.
Caption: Mechanism of this compound as a Bradykinin B2 Receptor Antagonist.
Caption: Experimental Workflow for the Porcine Model of Allergic Airway Response.
References
- 1. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pnas.org [pnas.org]
- 4. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
NPC-567: A Technical Guide to its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NPC-567, chemically identified as D-Arg-[Hyp³,D-Phe⁷]-bradykinin, is a potent and selective peptide-based antagonist of the bradykinin B2 receptor. Developed by Scios and later investigated by GlaxoSmithKline, this compound emerged from structure-activity relationship studies aimed at modifying the native bradykinin peptide to block its pro-inflammatory and vasodilatory effects. This document provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of its signaling pathway and experimental workflows. While preclinical studies demonstrated its efficacy in models of inflammation and endotoxic shock, its clinical development was not pursued extensively, with one notable study in rhinovirus-induced colds showing a lack of efficacy.
Discovery and Development History
The development of this compound is rooted in the broader effort to understand and modulate the physiological and pathological roles of the kallikrein-kinin system. Bradykinin, a nonapeptide, is a potent mediator of inflammation, pain, and vasodilation through its interaction with the B2 receptor. The therapeutic potential of antagonizing this receptor spurred research into bradykinin analogs.
The key breakthrough in developing bradykinin antagonists was the discovery that replacing the proline at position 7 with a D-aromatic amino acid, such as D-Phenylalanine (D-Phe), could convert the agonist peptide into an antagonist. Subsequent modifications, including the substitution of proline at position 3 with hydroxyproline (Hyp) and the addition of a D-Arginine (D-Arg) at the N-terminus, led to the development of more potent and stable antagonists.
This compound, with the sequence D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg, incorporates these key modifications. It was developed by Scios Inc., a biopharmaceutical company that was active in the field of cardiovascular and inflammatory diseases. The development was later associated with GlaxoSmithKline. Preclinical studies in the late 1980s and early 1990s demonstrated the potential of this compound in various inflammatory models.[1] However, a clinical trial investigating the efficacy of intranasal this compound in preventing the symptoms of experimental rhinovirus colds did not show a benefit and, in fact, suggested a potential for symptom enhancement.[2]
Mechanism of Action
This compound functions as a competitive antagonist of the bradykinin B2 receptor. The B2 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its natural ligand bradykinin, activates downstream signaling cascades leading to various physiological effects.
Bradykinin B2 Receptor Signaling Pathway
Activation of the B2 receptor by bradykinin primarily couples to Gαq and Gαi proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade contributes to vasodilation, increased vascular permeability, and smooth muscle contraction.
-
Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
By competitively binding to the B2 receptor, this compound prevents bradykinin from initiating these signaling events, thereby blocking its pro-inflammatory and physiological effects.
Quantitative Data
The following tables summarize the quantitative data from key preclinical and clinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Endotoxic Shock
| Parameter | Control (LPS only) | This compound (8 nmol/kg/min) + LPS | p-value | Reference |
| Mortality at 24 hr | 100% | 50% | < 0.01 | [1] |
| Mean Arterial Pressure Drop at 1 hr | 38% | Partially reversed | - | [1] |
| Circulating Bradykinin at 1 hr | 144 ± 18 pg/ml | - | - | [1] |
| Blood Thromboxane B2 (TXB2) Rise | to 2,298 ± 64 pg/ml | No significant effect | - | [1] |
| 6-keto-Prostaglandin-F1α (6kPGF1α) Rise | to 7,927 ± 822 pg/ml | Reduced by 42% | < 0.05 | [1] |
Table 2: In Vivo Efficacy of this compound in a Porcine Model of Allergen-Induced Airway Responses
| Parameter | Control (Allergen only) | This compound (2.5 mg aerosolized) + Allergen | p-value | Reference |
| Airways Resistance (cm H₂O/l/s) | 4.1 ± 0.5 to 16.2 ± 3.0 | 2.9 ± 0.3 to 6.5 ± 0.9 | < 0.005 | [3] |
| Urinary Histamine Concentration | Markedly elevated | Inhibited | - | [3] |
Table 3: Clinical Trial of Intranasal this compound in Experimental Rhinovirus Infection
| Outcome | Placebo | This compound (500 µg) | Result | Reference |
| Alleviation of Cold Symptoms | - | - | No significant difference | [2] |
| Symptom Enhancement | - | - | Evidence of enhancement | [2] |
Experimental Protocols
Synthesis of this compound (General Methodology)
While a specific, detailed synthesis protocol for this compound is not publicly available, it would have been synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for the synthesis of a peptide like this compound (D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg) is as follows:
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Pro-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with HBTU/HOBt in the presence of DIPEA and coupled to the deprotected resin.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Phe, D-Phe, Ser(tBu), Gly, Hyp(tBu), Pro, Arg(Pbf), D-Arg(Pbf)).
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Bradykinin B2 Receptor Binding Assay (Competition Assay)
This protocol is adapted from studies that have used this compound as a reference compound in competitive binding assays.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO cells).
-
[³H]-Bradykinin (radioligand).
-
This compound (or other test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a microtiter plate, combine cell membranes, [³H]-bradykinin (at a concentration near its Kd), and varying concentrations of this compound (or the test compound).
-
Total and Non-specific Binding:
-
For total binding, omit any unlabeled ligand.
-
For non-specific binding, include a high concentration of unlabeled bradykinin (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicological data for this compound are not extensively published. However, as a peptide-based therapeutic, its properties can be inferred to be similar to other peptide drugs.
-
Pharmacokinetics: Peptide drugs like this compound generally exhibit short plasma half-lives due to rapid degradation by proteases and renal clearance. Their oral bioavailability is typically very low due to enzymatic degradation in the gastrointestinal tract and poor absorption. This necessitates administration via injection or, as attempted in the rhinovirus study, topical (intranasal) application.
-
Toxicology: The primary toxicological concerns for peptide drugs are typically related to immunogenicity (the potential to elicit an immune response) and on-target side effects due to exaggerated pharmacology. Off-target toxicity is generally less of a concern compared to small molecules. No significant adverse events were reported in the human rhinovirus study, although the drug was not found to be effective.
Conclusion
This compound represents an important step in the development of bradykinin B2 receptor antagonists. Its discovery, based on rational peptide design, provided a valuable pharmacological tool for investigating the roles of the kallikrein-kinin system. Preclinical studies demonstrated its potential in inflammatory conditions. However, the lack of efficacy in a human clinical trial for the common cold, coupled with the general challenges of peptide drug development (e.g., poor oral bioavailability and short half-life), likely contributed to the cessation of its clinical development. Despite this, the story of this compound provides valuable insights for researchers in the field of peptide-based drug discovery and the development of antagonists for G-protein coupled receptors.
References
- 1. Synthesis and characterization of bradykinin B(2) receptor agonists containing constrained dipeptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research Findings on Npc-567: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Npc-567 is a potent and selective bradykinin B2 receptor antagonist that has been evaluated in several preclinical models of inflammation and shock. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vivo efficacy in models of allergen-induced airway obstruction and endotoxic shock, and its effects on key biomarkers. Due to the limited publicly available data on this compound, this guide also incorporates representative preclinical data from other well-characterized bradykinin B2 receptor antagonists, such as icatibant, to provide a broader context for the drug class. Detailed experimental protocols for the key in vivo and in vitro assays are also provided to facilitate further research and development.
Introduction
Bradykinin is a pro-inflammatory peptide that mediates its effects through two G protein-coupled receptors, the B1 and B2 receptors. The bradykinin B2 receptor is constitutively expressed in a variety of tissues and is involved in the acute inflammatory response, vasodilation, and pain.[1] this compound is a competitive antagonist of the bradykinin B2 receptor.[2] By blocking the binding of bradykinin to its B2 receptor, this compound has the potential to mitigate the pathological effects of excessive bradykinin production in various disease states. This guide summarizes the key preclinical findings for this compound and provides detailed methodologies for the experiments cited.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound exerts its pharmacological effects by selectively binding to the bradykinin B2 receptor, thereby preventing the downstream signaling cascade initiated by bradykinin. The B2 receptor is coupled to Gq and Gi proteins. Activation of Gq stimulates phospholipase C, leading to an increase in intracellular calcium, while Gi activation inhibits adenylyl cyclase.[1][3] The receptor also stimulates the mitogen-activated protein kinase (MAPK) pathways.[1][3] By blocking these pathways, this compound can effectively inhibit the physiological responses to bradykinin, such as inflammation, vasodilation, and pain.
Signaling Pathway of Bradykinin B2 Receptor and Site of Action of this compound
Caption: this compound blocks bradykinin-induced signaling.
In Vitro Pharmacology
While specific in vitro data for this compound is limited in the public domain, the activity of bradykinin B2 receptor antagonists is typically characterized through a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Data Presentation: In Vitro Potency of Bradykinin B2 Receptor Antagonists
| Compound | Assay Type | Species | Potency (Kb / pA2) | Reference |
| Compound 3 (representative) | Calcium Mobilization | Human | 0.24 nM (Kb) | [4][5] |
| Icatibant | Calcium Mobilization | Human | 2.81 nM (Kb) | [4][5] |
| Compound 3 (representative) | Umbilical Vein Contraction | Human | 9.67 (pA2) | [4][5] |
| Icatibant | Umbilical Vein Contraction | Human | 8.06 (pA2) | [4][5] |
Experimental Protocols: Key In Vitro Assays
1. Calcium Mobilization Assay
-
Objective: To determine the potency of a B2 receptor antagonist in inhibiting bradykinin-induced intracellular calcium mobilization.
-
Cell Line: CHO cells stably expressing the recombinant human bradykinin B2 receptor.[4]
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist (this compound or other) is added at various concentrations and incubated.
-
Bradykinin is added to stimulate the B2 receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
The IC50 value for the antagonist is calculated from the concentration-response curve.
-
2. Isolated Human Umbilical Vein Contraction Assay
-
Objective: To assess the antagonist's ability to inhibit bradykinin-induced smooth muscle contraction in a native human tissue.
-
Tissue: Rings of human umbilical vein.
-
Methodology:
-
Segments of the umbilical vein are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
The tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to bradykinin are generated.
-
The tissues are then incubated with the antagonist (this compound or other) for a set period.
-
A second concentration-response curve to bradykinin is then performed in the presence of the antagonist.
-
The antagonist's potency is determined by the degree of rightward shift of the bradykinin concentration-response curve and is expressed as a pA2 value.[6]
-
Experimental Workflow: In Vitro Antagonist Characterization
Caption: Workflow for in vitro characterization of this compound.
In Vivo Pharmacology
This compound has demonstrated efficacy in preclinical models of allergen-induced airway responses and endotoxic shock.
Allergen-Induced Airway Responses in a Porcine Model
In a study using pigs sensitized to Ascaris suum, this compound was effective in inhibiting the acute response to allergen challenge.
Data Presentation: Effect of this compound on Airway Resistance and Histamine Release
| Parameter | Control Group (Allergen Only) | This compound Treated Group | p-value |
| Airway Resistance (cm H₂O/l/s) | |||
| Baseline | 4.1 ± 0.5 | 2.9 ± 0.3 | - |
| Maximum Post-Allergen | 16.2 ± 3.0 | 6.5 ± 0.9 | <0.005 |
| Urinary Histamine | Markedly elevated post-allergen | Release was inhibited | - |
Experimental Protocol: Allergen-Induced Airway Response in Pigs
-
Objective: To evaluate the effect of this compound on allergen-induced bronchoconstriction and mediator release.
-
Animal Model: Pigs sensitized to Ascaris suum allergen.
-
Methodology:
-
Fourteen specific pathogen-free pigs sensitized to Ascaris suum were used.
-
Treatment Group (n=6): this compound (2.5 mg in 1 ml saline) was administered as an aerosol 30 minutes before allergen challenge and also mixed with the allergen.
-
Control Group (n=8): Received saline vehicle.
-
Allergen Challenge: Ascaris antigen (in 2 ml saline) was delivered as an aerosol to all pigs.
-
Monitoring: Airway mechanics (airway resistance and dynamic lung compliance) were monitored for 8 hours.
-
Biomarker Analysis: Urine was collected and analyzed for histamine concentration.
-
Endotoxic Shock in a Rat Model
This compound was shown to reduce mortality and partially reverse the hypotensive effects in a rat model of lipopolysaccharide (LPS)-induced endotoxic shock.
Data Presentation: Effect of this compound in LPS-Induced Endotoxic Shock in Rats
| Parameter | LPS Control Group | This compound Treated Group | p-value |
| Mortality at 24 hr | 100% | 50% | <0.01 |
| Mean Arterial Pressure | 38% drop at 1 hr | Partially reversed | - |
| Circulating Bradykinin | Increased to 144 ± 18 pg/ml at 1 hr | - | - |
| Blood 6-keto-PGF1α | Rose to 7,927 ± 822 pg/ml | Rise reduced by 42% | <0.05 |
| Blood Thromboxane B2 | Rose to 2,298 ± 64 pg/ml | No significant effect | - |
Experimental Protocol: LPS-Induced Endotoxic Shock in Rats
-
Objective: To assess the therapeutic potential of this compound in a model of septic shock.
-
Animal Model: Conscious, chronically catheterized rats.
-
Methodology:
-
Endotoxic shock was induced by intravenous administration of LPS at a dose of 20 mg/kg.[7]
-
Treatment Group: this compound was infused intravenously at a rate of 8 nmol/kg/min.
-
Control Group: Received vehicle infusion.
-
Monitoring: Mean arterial pressure and heart rate were continuously monitored.
-
Biomarker Analysis: Blood samples were collected to measure circulating levels of bradykinin, thromboxane B2, and 6-keto-prostaglandin-F1α.
-
Endpoint: Survival was monitored for 24 hours.
-
Pharmacokinetics and Toxicology (Representative Data)
Data Presentation: Representative Pharmacokinetic and Toxicology Profile of Icatibant
| Parameter | Finding | Species |
| Pharmacokinetics | ||
| Bioavailability (subcutaneous) | ~97% | Human |
| Time to Max. Concentration (Tmax) | ~30 minutes | Human |
| Volume of Distribution | 20-25 L | Human |
| Metabolism | Extensively metabolized by proteolytic enzymes | Human |
| Toxicology | ||
| Repeat-Dose Toxicity | Atrophy of thymus and hypertrophy of adrenal glands at high doses | Rat, Dog |
| Renal Toxicity | Not observed in the majority of studies | - |
| Reproductive Toxicity | Effects on reproductive tissues at high doses, which were reversible. | Rat, Dog |
Data for icatibant is sourced from its Australian Public Assessment Report and Summary of Product Characteristics.[3][8]
Conclusion
The available preclinical data for this compound demonstrate its potential as a therapeutic agent for conditions mediated by excessive bradykinin B2 receptor activation. Its efficacy in well-established animal models of airway inflammation and endotoxic shock highlights its anti-inflammatory properties. While a complete preclinical profile for this compound is not publicly available, the information presented in this guide, supplemented with representative data from the drug class, provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of bradykinin B2 receptor antagonists. The detailed experimental protocols offer a starting point for further investigation and characterization of this and similar compounds.
References
- 1. Safety Profile - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]
- 2. tga.gov.au [tga.gov.au]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4.6. Lipopolysaccharide-Induced Endotoxic Shock Rat Model [bio-protocol.org]
- 8. tga.gov.au [tga.gov.au]
Npc-567: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npc-567 is a first-generation synthetic peptide antagonist of the bradykinin B2 receptor. As a competitive inhibitor, it blocks the binding of bradykinin, a potent vasodilator and mediator of inflammation and pain. While instrumental in early research into the role of the kinin-kallikrein system in various physiological and pathological processes, the therapeutic development of this compound was hindered by its pharmacokinetic limitations, primarily its metabolic instability and short duration of action in vivo. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, metabolic fate, and the experimental approaches used to characterize it.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid metabolism, which significantly limits its systemic exposure and duration of effect. Due to its early discontinuation in the drug development pipeline, detailed quantitative pharmacokinetic data in humans is scarce in publicly available literature. The following sections describe the qualitative aspects of its absorption, distribution, metabolism, and excretion based on preclinical studies and the known properties of similar peptide-based drugs.
Data Presentation: Pharmacokinetic Parameters (Qualitative Summary)
| Parameter | Description |
| Absorption | As a peptide, oral bioavailability is expected to be very low due to enzymatic degradation in the gastrointestinal tract. Administration in preclinical studies was typically via intravenous or parenteral routes. |
| Distribution | The volume of distribution has not been quantitatively reported. As a peptide, it is likely confined primarily to the extracellular fluid. |
| Metabolism | This compound is subject to rapid enzymatic degradation in plasma and tissues. The primary metabolic pathway involves cleavage by peptidases, notably Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase N (CPN). A key metabolic event is the removal of the C-terminal arginine, leading to the formation of a des-Arg9 metabolite. This metabolite can exhibit activity at the bradykinin B1 receptor, thus reducing the selectivity of this compound. |
| Excretion | The precise routes and rates of excretion have not been fully characterized. It is presumed that the peptide fragments resulting from metabolism are cleared by the kidneys. |
| Half-life | The in-vivo half-life of this compound is known to be short, a direct consequence of its rapid metabolism. This necessitated frequent administration in experimental models to maintain effective concentrations. |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats, Rabbits)
-
Objective: To determine the plasma concentration-time profile, half-life, and clearance of this compound following intravenous administration.
-
Methodology:
-
Fasted animals are administered a single intravenous bolus dose of this compound.
-
Serial blood samples are collected at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes) via a cannulated artery or vein.
-
Plasma is separated by centrifugation.
-
This compound concentrations in plasma samples are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
2. In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of this compound to degradation by plasma and liver enzymes.
-
Methodology:
-
This compound is incubated with fresh plasma or liver microsomes (containing metabolic enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile).
-
The remaining concentration of intact this compound is measured by LC-MS/MS.
-
The rate of degradation and the metabolic half-life are calculated.
-
Pharmacodynamics
This compound exerts its pharmacological effects by competitively antagonizing the bradykinin B2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a signaling cascade leading to various physiological responses, including vasodilation, increased vascular permeability, and pain.
Mechanism of Action
By binding to the B2 receptor, this compound prevents the conformational changes necessary for receptor activation by bradykinin. This blockade inhibits the subsequent activation of G proteins (primarily Gq/11) and the downstream signaling pathways.
Signaling Pathway
The binding of bradykinin to the B2 receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the pro-inflammatory and vasodilatory effects of bradykinin. This compound competitively inhibits this entire process at its origin.
Caption: Bradykinin B2 receptor signaling and inhibition by this compound.
Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
-
Methodology:
-
Cell membranes expressing the B2 receptor are incubated with a radiolabeled bradykinin analog (e.g., [3H]-bradykinin).
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined and used to calculate the Ki.
-
2. In Vitro Functional Assay (e.g., Calcium Mobilization)
-
Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium release.
-
Methodology:
-
Cells expressing the B2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound.
-
Bradykinin is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal.
-
The ability of this compound to inhibit the bradykinin-induced calcium signal is quantified to determine its potency (IC50).
-
Experimental Workflow Visualization
Caption: Workflow for pharmacokinetic and pharmacodynamic characterization.
Conclusion
This compound was a pioneering molecule in the study of bradykinin B2 receptor antagonism. Its primary utility has been as a research tool to elucidate the roles of the kinin-kallikrein system. However, its significant pharmacokinetic limitations, particularly its rapid metabolism by peptidases, rendered it unsuitable for clinical development. The insights gained from the study of this compound and its congeners directly led to the development of second and third-generation bradykinin B2 receptor antagonists with improved stability, selectivity, and duration of action, some of which have found clinical applications. This technical guide summarizes the foundational knowledge of this compound's properties, highlighting the critical interplay between pharmacokinetic stability and pharmacodynamic efficacy in drug design.
In Vitro Characterization of Npc-567: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npc-567 is a potent and selective antagonist of the bradykinin B2 receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes including inflammation, pain, and cardiovascular regulation. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for the bradykinin B2 receptor across different species and experimental systems.
Table 1: Radioligand Binding Affinity of this compound for the Bradykinin B2 Receptor
| Species | Preparation | Radioligand | Parameter | Value | Reference |
| Human | Recombinant B2 Receptor in CHO cells | [3H]bradykinin | pIC50 | 7.85 | [1] |
| Human | Recombinant B2 Receptor in CHO cells | [3H]bradykinin | IC50 | 14 nM | [1] |
| Human | Recombinant B2 Receptor | [3H]bradykinin | pIC50 | 8.0 | [1] |
| Human | Recombinant B2 Receptor | [3H]bradykinin | IC50 | 10 nM | [1] |
| Human | Recombinant B2 Receptor | [3H]bradykinin | pIC50 | 8.15 | [1] |
| Human | Recombinant B2 Receptor | [3H]bradykinin | IC50 | 7 nM | [1] |
| Human | Recombinant B2 Receptor | [3H]bradykinin | pIC50 | 6.9 | [1] |
| Human | Recombinant B2 Receptor | [3H]bradykinin | Ki | 7.2 nM | [2] |
| Rat | Recombinant B2 Receptor | [3H]bradykinin | pKi | 6.91 | [3] |
| Mouse | B2 Receptor | [3H]bradykinin | pIC50 | 8.7 | [1] |
Table 2: Functional Antagonist Potency of this compound
| Species | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Human | Functional Assay | Umbilical Vein | pA2 | 5.2 | [1] |
| Human | Functional Assay | Umbilical Vein | pKB | 5.60 | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes the methodology to determine the binding affinity of this compound for the bradykinin B2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the bradykinin B2 receptor (e.g., recombinant human B2 receptor in CHO cells).[2]
-
[3H]bradykinin (Radioligand).
-
This compound (Test compound).
-
Unlabeled bradykinin (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.2 g/L 1-10-phenanthroline, and 0.1% BSA.[2]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice cold).[4]
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membrane homogenates with a fixed concentration of [3H]bradykinin (e.g., 0.3 nM).[2]
-
Add varying concentrations of this compound to the incubation mixture.
-
For determining non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 µM).[2]
-
Incubate the mixture for 60 minutes at 22°C.[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., CHO-K1 cells, C9 liver cells).[2][5]
-
Bradykinin (Agonist).
-
This compound (Test compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5 minutes).[2]
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of bradykinin (e.g., EC80 concentration) into the wells.
-
Immediately record the change in fluorescence intensity over time.
-
The inhibition of the bradykinin-induced calcium signal by this compound is used to determine its IC50 value.
Visualizations
Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway leading to intracellular calcium release.
Experimental Workflows
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the calcium mobilization assay.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Activation of bradykinin B2 receptors increases calcium entry and intracellular mobilization in C9 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NPC-567: A Technical Guide to its Selectivity for Bradykinin B2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of NPC-567 for bradykinin receptors, providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound is a well-established pharmacological tool, and understanding its receptor interaction profile is crucial for its application in preclinical research.
Executive Summary
Data Presentation: Quantitative Analysis of this compound Affinity
The binding affinity of this compound for the human bradykinin B2 receptor has been determined through radioligand binding assays. The equilibrium inhibition constant (Ki) is a measure of the compound's binding affinity, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) |
| This compound | Bradykinin B2 | Human | Radioligand Binding | Ki | 7.2[3] |
Table 1: Binding Affinity of this compound for the Human Bradykinin B2 Receptor.[3]
Experimental Protocols
The determination of a compound's selectivity and affinity for a receptor involves a combination of binding and functional assays. Below are detailed methodologies for key experiments relevant to the characterization of a bradykinin receptor antagonist like this compound.
Radioligand Binding Assay for B2 Receptor Affinity
This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Bradykinin, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the receptor. Bradykinin B2 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.
Objective: To assess the functional antagonism of this compound at the bradykinin B2 receptor.
Materials:
-
Intact cells expressing the bradykinin B2 receptor.
-
Bradykinin (agonist).
-
This compound (antagonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for approximately 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells and then incubate them with varying concentrations of this compound for a predetermined time.
-
Agonist Stimulation: Place the plate in a FLIPR instrument and add a fixed concentration of bradykinin to all wells simultaneously.
-
Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the concentration of this compound that produces a 50% inhibition of the bradykinin-induced calcium response (IC50).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the bradykinin B1 and B2 receptors.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Bradykinin B2 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the workflow for determining the antagonist affinity of a compound using a radioligand binding assay.
Caption: Experimental workflow for determining antagonist affinity.
Conclusion
This compound is a valuable research tool characterized by its high affinity and selectivity for the bradykinin B2 receptor. The quantitative data and experimental protocols provided in this guide offer a solid foundation for its use in studies investigating the role of the B2 receptor in various physiological and pathological processes. While a precise B1 receptor affinity value for this compound remains to be published, its established use as a selective B2 antagonist underscores its utility in dissecting the distinct roles of the two bradykinin receptor subtypes.
References
- 1. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
NPC-567: A Bradykinin B2 Receptor Antagonist and its Role in Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NPC-567 is a potent and selective bradykinin B2 receptor (B2R) antagonist that has demonstrated significant anti-inflammatory and analgesic properties in preclinical models. As a member of the bissuccinimidoalkane peptide dimer class of compounds, this compound exerts its effects by competitively inhibiting the binding of bradykinin to its B2 receptor, thereby attenuating the downstream signaling cascades that lead to inflammation and pain. This technical guide provides a comprehensive overview of the role of this compound in inflammatory pathways, including a summary of key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the relevant signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of bradykinin B2 receptor antagonists.
Introduction to Bradykinin and the B2 Receptor in Inflammation
Bradykinin is a pro-inflammatory peptide that plays a crucial role in the pathophysiology of inflammation and pain.[1] It is generated in response to tissue injury and exerts its effects through the activation of two G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[2] The B2R is constitutively expressed in a wide variety of tissues and is primarily responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and the sensitization of nociceptors.[2]
Activation of the B2R by bradykinin initiates a cascade of intracellular signaling events, primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of various inflammatory mediators such as cytokines, chemokines, and cyclooxygenase-2 (COX-2).[3]
This compound: A Selective Bradykinin B2 Receptor Antagonist
This compound is a synthetic peptide-based antagonist of the bradykinin B2 receptor.[4] It belongs to a class of bissuccinimidoalkane peptide dimers designed for enhanced potency and duration of action.[4] By selectively blocking the B2R, this compound is poised to inhibit the pro-inflammatory and algesic effects of bradykinin.
Quantitative Data on the Efficacy of this compound
A key study by Sylvin et al. (2001) investigated the effects of this compound in a porcine model of allergen-induced airway inflammation. The quantitative findings from this study are summarized below.
| Parameter | Control Group (Allergen Challenge) | This compound Treated Group (Allergen Challenge) | p-value | Reference |
| Maximum Increase in Airways Resistance (cm H₂O/l/s) | 12.1 ± 2.5 (from baseline of 4.1 ± 0.5) | 3.6 ± 0.6 (from baseline of 2.9 ± 0.3) | <0.005 | [1] |
| Peak Urinary Histamine Concentration (nmol/mmol creatinine) | Markedly elevated (peaking at 15-30 min post-challenge) | Release was inhibited | Not specified | [1] |
Table 1: Effect of this compound on Allergen-Induced Airway Responses in a Porcine Model
Role of this compound in Inflammatory Signaling Pathways
While direct studies on the molecular pathways affected by this compound are limited, its mechanism of action can be inferred from studies on other bradykinin B2 receptor antagonists.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Studies have shown that bradykinin, acting through the B2R, can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[3] A study by Cionfoli et al. (2014) demonstrated that the B2R antagonist fasitibant effectively prevents inflammatory responses in human endothelial cells by quenching NF-κB pathway activation.[4][5] It is highly probable that this compound shares this mechanism of action.
Attenuation of the MAPK Pathway
The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, are also implicated in inflammatory responses. Research has indicated that bradykinin-induced activation of the B2R can lead to the activation of the Ras/Raf-1/ERK pathway, which in turn contributes to NF-κB activation and the expression of pro-inflammatory enzymes like COX-2.[3] The B2R antagonist HOE140 has been shown to inhibit these effects.[3] Therefore, it is plausible that this compound also attenuates inflammation by interfering with the MAPK signaling cascade.
Experimental Protocols
The following protocols are based on the methodologies described in the key cited studies.
Porcine Model of Allergic Airway Inflammation (Sylvin H et al., 2001)
-
Animal Model: Fourteen specific pathogen-free pigs sensitized to Ascaris suum were used.
-
Treatment: Six pigs were treated with this compound (2.5 mg in 1 ml saline) delivered as an aerosol at t = -30 minutes and mixed with the Ascaris antigen at t = 0. The control group received the antigen alone.
-
Allergen Challenge: Ascaris antigen (in 2 ml saline) was administered as an aerosol to all pigs.
-
Measurement of Airway Mechanics: Airway resistance and dynamic lung compliance were monitored for 8 hours post-challenge.
-
Histamine Measurement: Urine samples were collected, and histamine concentrations were determined.
Rat Paw Hyperalgesia Model (Inferred from Steranka et al., 1988)
While a specific protocol for this compound in this model was not found, a general protocol for assessing bradykinin-induced hyperalgesia is as follows:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hyperalgesia: A subplantar injection of bradykinin is administered to the rat's hind paw.
-
Treatment: The bradykinin B2 receptor antagonist (e.g., this compound) or vehicle is administered prior to or concurrently with the bradykinin injection.
-
Assessment of Hyperalgesia: The nociceptive threshold is measured using a pressure applicator (e.g., Randall-Selitto test) or a thermal stimulus (e.g., plantar test). A decrease in the paw withdrawal threshold indicates hyperalgesia.
Discussion and Future Directions
The available evidence strongly suggests that this compound, as a bradykinin B2 receptor antagonist, has the potential to be an effective anti-inflammatory and analgesic agent. Its ability to inhibit allergen-induced airway responses and the likely mechanism of action through the blockade of NF-κB and MAPK signaling pathways make it a compelling candidate for further investigation.
However, it is important to note the conflicting finding from an early study in human volunteers with rhinovirus colds, where intranasal this compound appeared to enhance symptoms. This highlights the complexity of the inflammatory response in different contexts and underscores the need for further research to fully elucidate the therapeutic window and potential adverse effects of this compound.
Future research should focus on:
-
Directly investigating the effect of this compound on the NF-κB and MAPK signaling pathways in various cell types and animal models of inflammation.
-
Conducting detailed dose-response studies to establish the optimal therapeutic concentration of this compound.
-
Exploring the efficacy of this compound in a broader range of inflammatory conditions.
-
Investigating the discrepancy between the preclinical anti-inflammatory effects and the reported pro-inflammatory effects in the human rhinovirus study.
Conclusion
This compound is a bradykinin B2 receptor antagonist with demonstrated anti-inflammatory effects in a preclinical model of allergic airway inflammation. Its mechanism of action is likely centered on the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other bradykinin B2 receptor antagonists as potential therapeutics for a variety of inflammatory disorders.
References
- 1. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Bradykinin B2 receptor mediates NF-kappaB activation and cyclooxygenase-2 expression via the Ras/Raf-1/ERK pathway in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NPC-567: A Technical Guide on its Antinociceptive Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPC-567 is a potent, non-selective peptide antagonist of both bradykinin B1 and B2 receptors. This document provides a comprehensive overview of the pharmacological effects of this compound on nociception, with a focus on its mechanism of action, and detailed experimental protocols for its evaluation in preclinical pain models. While specific quantitative dose-response data for this compound is not extensively detailed in publicly available literature, this guide synthesizes the existing knowledge to provide a framework for understanding and investigating its potential as an analgesic agent.
Introduction to Nociception and the Role of Bradykinin
Nociception is the neural process of encoding and processing noxious stimuli. It is a fundamental physiological process that alerts organisms to potential or actual tissue damage. A key mediator in the initiation and sensitization of nociceptive pathways is bradykinin, a pro-inflammatory peptide that is produced at sites of tissue injury and inflammation. Bradykinin exerts its effects through the activation of two distinct G protein-coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed on sensory neurons and is responsible for the acute pain response to bradykinin. Conversely, the B1 receptor is typically expressed at low levels but is significantly upregulated during inflammation and tissue injury, contributing to chronic pain states.
This compound: A Dual Bradykinin Receptor Antagonist
This compound is a synthetic peptide that acts as a competitive antagonist at both B1 and B2 bradykinin receptors. By blocking the binding of bradykinin to its receptors, this compound effectively inhibits the downstream signaling cascades that lead to neuronal depolarization, sensitization, and the perception of pain. This dual antagonism makes this compound a compelling candidate for the treatment of various pain states, including those with both acute and chronic inflammatory components.
Mechanism of Action: Signaling Pathways in Nociception
Bradykinin binding to B1 and B2 receptors on nociceptive neurons initiates a cascade of intracellular events that increase neuronal excitability. As a non-selective antagonist, this compound blocks these initial signaling events.
Bradykinin-Mediated Nociceptive Signaling Pathway
The activation of B1 and B2 receptors by bradykinin leads to the coupling of Gαq/11 and Gαi/o proteins. This initiates two primary signaling pathways:
-
Phospholipase C (PLC) Pathway: Gαq/11 activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn phosphorylates and sensitizes transient receptor potential cation channel subfamily V member 1 (TRPV1), a key ion channel involved in the sensation of heat and pain. IP3 triggers the release of intracellular calcium (Ca2+), further contributing to neuronal depolarization.
-
Phospholipase A2 (PLA2) Pathway: Gαi/o activation stimulates PLA2, leading to the production of arachidonic acid (AA). AA can be metabolized into various pro-inflammatory mediators, including prostaglandins, and can also directly modulate the activity of ion channels such as the transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in sensing chemical irritants and cold.
The following diagram illustrates the bradykinin signaling pathway in nociception and the point of intervention for this compound.
Preclinical Evaluation of this compound in Nociception Models
The antinociceptive properties of this compound have been evaluated in several established animal models of pain. These models are crucial for characterizing the analgesic profile of new chemical entities.
Data Presentation
Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | Data not available | - |
| This compound | Dose 1 | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available |
| This compound | Dose 3 | Data not available | Data not available |
| Positive Control | e.g., Aspirin | Data not available | Data not available |
Table 2: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Paw Licking Time (s ± SEM) - Early Phase | Paw Licking Time (s ± SEM) - Late Phase |
| Vehicle Control | - | Data not available | Data not available |
| This compound | Dose 1 | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available |
| This compound | Dose 3 | Data not available | Data not available |
| Positive Control | e.g., Morphine | Data not available | Data not available |
Table 3: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s ± SEM) at 3h post-carrageenan |
| Vehicle Control | - | Data not available |
| This compound | Dose 1 | Data not available |
| This compound | Dose 2 | Data not available |
| This compound | Dose 3 | Data not available |
| Positive Control | e.g., Indomethacin | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the antinociceptive effects of compounds like this compound.
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle, this compound at various doses, positive control).
-
Test compounds (e.g., this compound) or vehicle are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes prior to the acetic acid injection.
-
A 0.6% solution of acetic acid is injected i.p. at a volume of 10 ml/kg.
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
This model assesses both neurogenic and inflammatory pain.
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss mice (20-25 g).
-
Procedure:
-
Animals are placed in a transparent observation chamber for at least 30 minutes to acclimatize.
-
Test compounds or vehicle are administered (e.g., i.p. or p.o.) at a predetermined time before the formalin injection.
-
A 2.5% formalin solution (in saline) is injected subcutaneously into the plantar surface of one hind paw (typically 50 µl for rats, 20 µl for mice).
-
The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-60 minutes post-formalin injection.
-
-
-
Data Analysis: The total time spent licking or biting the paw is calculated for both phases for each treatment group and compared to the vehicle control.
This model is used to study inflammatory pain and the efficacy of anti-inflammatory and analgesic agents.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Baseline nociceptive thresholds are determined using a plantar test apparatus (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia).
-
A 1% solution of lambda-carrageenan is injected into the plantar surface of one hind paw (typically 100 µl).
-
Test compounds or vehicle are administered at a specified time relative to the carrageenan injection (pre- or post-treatment).
-
Nociceptive thresholds are re-measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis: The change in paw withdrawal latency (thermal) or paw withdrawal threshold (mechanical) from baseline is calculated for each group.
Conclusion and Future Directions
This compound, as a dual antagonist of B1 and B2 bradykinin receptors, represents a promising therapeutic strategy for the management of pain. Its mechanism of action, targeting a key inflammatory mediator, suggests potential efficacy in a broad range of nociceptive conditions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other bradykinin receptor antagonists. Future research should focus on obtaining comprehensive dose-response data in these preclinical models to fully elucidate the analgesic potential of this compound and to guide its development for clinical applications. Further studies are also warranted to explore its effects in more complex pain models, such as those for neuropathic and chronic post-operative pain.
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of NPC-567
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPC-567 is a potent and selective antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a nonapeptide, is a key mediator of inflammation and pain. By binding to the B2 receptor, a G-protein coupled receptor (GPCR), bradykinin initiates a signaling cascade that leads to various physiological effects. As a B2 receptor antagonist, this compound has been investigated for its therapeutic potential in conditions such as allergen-induced airway responses and endotoxic shock.[1][2]
The development of robust in vitro assays is crucial for the characterization of this compound's pharmacological properties, including its potency, selectivity, and mechanism of action. These assays are essential for screening new compounds, optimizing lead candidates, and understanding the molecular interactions between the antagonist and its target receptor.
This document provides detailed protocols for two common and powerful in vitro assay formats suitable for characterizing this compound: a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay and an AlphaLISA functional assay for quantifying a downstream second messenger.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a Gq-coupled GPCR. Upon binding of bradykinin, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts by competitively blocking the binding of bradykinin to the B2 receptor, thus inhibiting this entire downstream signaling pathway.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Protocol 1: HTRF Competitive Binding Assay
This assay quantitatively determines the ability of this compound to compete with a fluorescently labeled bradykinin analog for binding to the B2 receptor. The assay is based on the principle of FRET between a donor fluorophore (Europium cryptate) on an anti-tag antibody and an acceptor fluorophore on the labeled ligand.
Experimental Workflow
Caption: HTRF Competitive Binding Assay Workflow.
Materials
-
384-well low-volume, white plates
-
Bradykinin B2 receptor-expressing cell membranes (e.g., tagged with 6xHis or FLAG)
-
Fluorescently labeled bradykinin analog (e.g., d2-labeled)
-
Anti-tag antibody labeled with Europium (Eu³⁺) cryptate (donor)
-
This compound compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
HTRF-compatible plate reader
Protocol
-
Compound Plating: Prepare a serial dilution of this compound in assay buffer. Dispense 2 µL of each concentration into the assay plate wells. Include wells for no-inhibitor (0% inhibition) and no-receptor (100% inhibition) controls.
-
Ligand Addition: Dilute the d2-labeled bradykinin analog to the desired concentration (typically at its Kd value) in assay buffer. Add 4 µL to each well.
-
Receptor and Antibody Addition: Prepare a mix of the B2 receptor membranes and the Eu³⁺-cryptate labeled anti-tag antibody in assay buffer. Add 4 µL of this mix to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on an HTRF-compatible reader. The donor is excited at ~320-340 nm, and emission is read at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).[4]
Data Analysis and Presentation
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Sample Ratio - Non-specific Binding Ratio) / (Total Binding Ratio - Non-specific Binding Ratio)])
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Example HTRF Data for this compound
| This compound Conc. (nM) | HTRF Ratio (665/620) | % Inhibition |
| 0 (Total Binding) | 25,000 | 0.0 |
| 0.1 | 24,500 | 2.1 |
| 1 | 22,000 | 12.5 |
| 10 | 14,000 | 45.8 |
| 100 | 6,000 | 79.2 |
| 1000 | 2,500 | 93.8 |
| 10000 | 1,500 | 97.9 |
| No Receptor (NSB) | 1,000 | 100.0 |
| Calculated IC₅₀ | 12.5 nM |
Protocol 2: AlphaLISA IP-One Functional Assay
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[5] The assay measures the functional ability of this compound to inhibit bradykinin-induced B2 receptor activation.
Experimental Workflow
References
- 1. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomax.com.sg [genomax.com.sg]
Application Notes and Protocols: Utilizing NPC-567 in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2] Animal models are indispensable tools for understanding the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents.[3][4] NPC-567 has been identified as a bradykinin B2 receptor antagonist, showing potential for mitigating allergic airway responses.[5] These application notes provide detailed protocols for evaluating the efficacy of this compound in two common animal models of asthma: the ovalbumin (OVA)-induced model and the house dust mite (HDM)-induced model.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the bradykinin B2 receptor.[5] In the context of asthma, bradykinin is a potent inflammatory mediator that contributes to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells into the airways. By blocking the B2 receptor, this compound is hypothesized to inhibit these downstream effects, thereby reducing the cardinal features of asthma.
The proposed signaling pathway is depicted below:
Caption: Proposed signaling pathway of this compound in allergic asthma.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound in a porcine model of allergen-induced asthma.[5]
| Parameter | Control Group (Allergen Challenge) | This compound Treated Group (Allergen Challenge) | p-value |
| Maximum Airways Resistance (cm H₂O/l/s) | 16.2 ± 3.0 | 6.5 ± 0.9 | <0.005 |
| Baseline Airways Resistance (cm H₂O/l/s) | 4.1 ± 0.5 | 2.9 ± 0.3 | - |
| Peak Urinary Histamine Concentration | Markedly elevated (peaking at 15-30 min) | Inhibited | - |
Experimental Protocols
The following are detailed protocols for establishing animal models of asthma to test the efficacy of compounds like this compound.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is a widely used and well-characterized model for inducing an eosinophilic airway inflammation that mimics aspects of atopic asthma.[4][6]
Materials:
-
6-8 week old female BALB/c mice[3]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (or vehicle control)
-
Aerosol delivery system (nebulizer and exposure chamber)
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced asthma model.
Procedure:
-
Sensitization:
-
Treatment and Challenge:
-
From Day 21 to Day 23, administer this compound (dose to be determined by dose-response studies) or vehicle control to the respective groups of mice. The route of administration (e.g., i.p., oral gavage, or intranasal) should be consistent. Administration is typically done 30-60 minutes prior to challenge.
-
On the same days (21, 22, and 23), challenge the sensitized mice (excluding the negative control group) with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.[9] The control group is challenged with aerosolized PBS.
-
-
Endpoint Analysis (Day 24):
-
24 hours after the final OVA challenge, perform endpoint analyses.[7]
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using either invasive plethysmography to measure lung resistance (R_L) and dynamic compliance (C_dyn) or non-invasive whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Euthanize mice and collect BALF by lavaging the lungs with PBS.
-
Cell Differentials: Perform total and differential cell counts on the BALF to quantify eosinophils, neutrophils, lymphocytes, and macrophages.[10][11]
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or multiplex assays.[12][13]
-
Histology: Fix and embed lung tissue for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
-
Serum IgE: Collect blood and measure OVA-specific IgE levels in the serum by ELISA.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This model utilizes a clinically relevant allergen and can induce features of both acute and chronic asthma.[14][15]
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice.[16]
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Labs)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (or vehicle control)
Procedure:
-
Sensitization and Challenge (Adjuvant-Free):
-
On Day 0, lightly anesthetize mice and instill 25 µg of HDM extract in 50 µL of sterile PBS intranasally to sensitize the animals.
-
From Day 7 to Day 11, challenge the mice daily with 5 µg of HDM extract in 50 µL of PBS intranasally.[16]
-
The control group receives intranasal PBS only.
-
-
Treatment:
-
Administer this compound or vehicle control to the respective groups of mice daily, 30-60 minutes prior to the HDM challenge from Day 7 to Day 11.
-
-
Endpoint Analysis (Day 12):
-
24 hours after the final HDM challenge, perform endpoint analyses as described in Protocol 1 (AHR, BALF analysis, histology, and serum IgE).[17]
-
Conclusion
The provided protocols offer a robust framework for investigating the therapeutic potential of this compound in validated preclinical models of asthma. The choice between the OVA and HDM models will depend on the specific research question, with the HDM model offering greater clinical relevance.[14][15] Successful application of these protocols will enable a thorough evaluation of this compound's impact on key features of asthmatic pathology, including airway inflammation, hyperresponsiveness, and mucus production.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asthma: The Use of Animal Models and Their Translational Utility [mdpi.com]
- 5. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 10. Relationship between inflammatory cells in bronchoalveolar lavage fluid and pathologic changes in the lung interstitium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New insights into the role of cytokines in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 15. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPC-567 Administration in Porcine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NPC-567 is a selective bradykinin B2 receptor antagonist that has been investigated for its potential therapeutic effects in various inflammatory conditions.[1][2][3] Porcine models are increasingly recognized as valuable for preclinical research due to their physiological and immunological similarities to humans.[4][5] This document provides detailed application notes and protocols for the administration of this compound in a porcine model of allergen-induced airway responses, based on published research.[1] The aim is to offer a comprehensive guide for researchers looking to replicate or build upon these studies.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
Bradykinin is a potent inflammatory mediator that acts through two main receptors, B1 and B2. The B2 receptor is constitutively expressed in various tissues and is involved in the acute inflammatory response. Upon activation by bradykinin, the B2 receptor triggers a signaling cascade leading to vasodilation, increased vascular permeability, and pain. In the context of allergic airway reactions, bradykinin is implicated in bronchoconstriction and the release of other inflammatory mediators.[1][3] this compound acts by selectively blocking the B2 receptor, thereby inhibiting the downstream effects of bradykinin.[1][2]
Caption: Proposed mechanism of action for this compound.
Experimental Protocol: Allergen-Induced Airway Response in a Porcine Model
This protocol is adapted from a study investigating the effect of the bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in sensitized pigs.[1]
Animal Model
-
Species: Specific pathogen-free (SPF) pigs.
-
Sensitization: Sensitized to Ascaris suum antigen.
-
Number of Animals: The original study utilized fourteen pigs, divided into a control group and a treatment group.[1]
Materials
-
This compound (2.5 mg)
-
Saline solution (0.9% NaCl)
-
Ascaris suum antigen
-
Aerosol delivery system
-
Equipment for monitoring airway mechanics (e.g., ventilator, pressure transducers)
-
Urine collection system
Experimental Workflow
References
- 1. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. stemcell.com [stemcell.com]
- 5. Using a pig model to study chronic diseases may help minimize drug failure rate | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Studying Bradykinin Signaling in Cell Culture with NPC-567
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin is a potent pro-inflammatory peptide that mediates a wide range of physiological and pathological processes, including inflammation, pain, vasodilation, and cell growth.[1] It exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[2] Dysregulation of the bradykinin signaling pathway is implicated in various diseases, making the B2 receptor a key target for therapeutic intervention. NPC-567 is a selective and competitive antagonist of the bradykinin B2 receptor, making it a valuable tool for investigating the role of bradykinin signaling in various cellular processes.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture to study bradykinin B2 receptor-mediated signaling pathways.
Mechanism of Action
Bradykinin binding to the B2 receptor, which is coupled to Gαq/11, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).[5] this compound acts as a competitive antagonist, binding to the B2 receptor and preventing bradykinin from initiating this signaling cascade.[6]
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Binding Affinity of this compound for the Human Bradykinin B2 Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 7 nM | CHO cells | Radioligand Binding ([3H]bradykinin) | [6] |
| IC50 | 10 nM | CHO cells | Radioligand Binding ([3H]bradykinin) | [6] |
| IC50 | 14 nM | CHO cells | Radioligand Binding ([3H]bradykinin) | [6] |
| Ki | 7.2 nM | CHO cells | Radioligand Binding ([3H]bradykinin) | [6] |
Table 2: Functional Inhibition by this compound
| Assay | Effect of this compound | Expected Outcome | Reference |
| Bradykinin-induced Ca2+ Mobilization | Inhibition | Dose-dependent reduction in the bradykinin-induced intracellular calcium peak. | [6] |
| Bradykinin-induced ERK Phosphorylation | Inhibition | Dose-dependent decrease in the level of phosphorylated ERK. | [5] |
| Bradykinin-induced Cytokine Release (e.g., IL-6) | Inhibition | Reduction in the secretion of pro-inflammatory cytokines. | [1] |
| Bradykinin-induced Cell Proliferation | Inhibition | Decrease in the rate of cell proliferation. | [5] |
| Allergen-induced Histamine Release | Inhibition | Attenuation of histamine release in relevant cell models. | [7] |
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Caption: Competitive Antagonism of this compound at the B2 Receptor.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to bradykinin stimulation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.[8]
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., CHO-K1, HEK293)
-
96-well black, clear-bottom microplates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
HEPES-buffered saline (HBS) or other suitable assay buffer
-
Bradykinin
-
This compound
-
Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. Probenecid can be added at 1-2.5 mM to inhibit dye extrusion.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS (with probenecid if used previously) to each well.
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in HBS.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
-
Bradykinin Stimulation (Agonist):
-
Prepare a bradykinin solution in HBS at a concentration that will give a final EC80 response.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence ratio (F340/F380).
-
After establishing a stable baseline, inject the bradykinin solution into the wells and continue recording the fluorescence for several minutes until the signal returns to baseline.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm).
-
Determine the peak response for each well after bradykinin addition.
-
Normalize the data to the vehicle control and plot the response as a function of this compound concentration to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]bradykinin).[6][9]
Materials:
-
Cell membranes prepared from cells overexpressing the bradykinin B2 receptor
-
[3H]bradykinin (radioligand)
-
This compound (unlabeled competitor)
-
Unlabeled bradykinin (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer
-
A range of concentrations of this compound.
-
A fixed concentration of [3H]bradykinin (typically at or below its Kd).
-
Cell membranes (protein concentration should be optimized).
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled bradykinin.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blot for ERK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on bradykinin-induced ERK phosphorylation, a key downstream signaling event.[5][10]
Materials:
-
Cells expressing the bradykinin B2 receptor
-
Cell culture plates
-
Serum-free medium
-
Bradykinin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with bradykinin for a predetermined optimal time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the normalized phospho-ERK levels against the concentration of this compound to determine its inhibitory effect.
-
References
- 1. Bradykinin initiates cytokine-mediated inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. hellobio.com [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Intranasal Delivery of NPC-567 for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical investigation of NPC-567, a potent bradykinin B2 receptor antagonist, via intranasal administration for central nervous system (CNS) disorders. Intranasal delivery offers a non-invasive method to bypass the blood-brain barrier, enabling direct access to the CNS.[1][2] This document outlines the rationale for exploring this compound in neurological research, its physicochemical properties, detailed protocols for formulation and administration in rodent models, and a summary of relevant data.
Rationale for Intranasal this compound in CNS Research
This compound is a selective antagonist of the bradykinin B2 receptor (B2R).[3] Bradykinin, a pro-inflammatory peptide, and its B2R are implicated in the pathophysiology of various neurological conditions.[4] The B2R is constitutively expressed on neurons and other cells within the CNS.[5]
-
Traumatic Brain Injury (TBI): The kallikrein-kinin system, which produces bradykinin, is activated following TBI, contributing to cerebral edema.[6][7] Antagonism of B2R has been shown to reduce secondary brain damage and neuroinflammation in preclinical TBI models.[6][8]
-
Alzheimer's Disease (AD): The role of B2R in AD is complex, with some studies suggesting a neuroprotective role.[9][10][11] B2R activation may preserve spatial memory and reduce amyloid plaque deposition.[10] Therefore, investigating the effects of a B2R antagonist like this compound could elucidate the receptor's precise role in AD progression.
-
Neuroinflammation: B2R activation is linked to neuroinflammatory processes. By blocking this receptor, this compound may mitigate detrimental inflammatory cascades in various CNS disorders.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for appropriate formulation and delivery.
| Property | Value | Reference |
| Molecular Formula | C60H87N19O13 | --INVALID-LINK-- |
| Molecular Weight | 1282.5 g/mol | --INVALID-LINK-- |
| Peptide Sequence | D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg | --INVALID-LINK-- |
| Class | Oligopeptide, Bradykinin B2 receptor antagonist | [12] |
| Solubility | Estimated to be soluble in aqueous solutions, but requires empirical determination. | General peptide properties |
| Stability | Susceptible to enzymatic degradation. Formulation with stabilizers and protease inhibitors is recommended. | [13][14] |
Experimental Protocols
Formulation of this compound for Intranasal Administration
Objective: To prepare a stable, isotonic solution of this compound suitable for intranasal delivery in rodents.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Permeation enhancer (e.g., 0.1% L-α-phosphatidylcholine)
-
Protease inhibitor cocktail (optional, to mitigate enzymatic degradation)[15]
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Reconstitution: Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the peptide in a small volume of sterile saline to create a stock solution (e.g., 10 mg/mL). Gently vortex to ensure complete dissolution.
-
Dilution: Based on the desired final concentration for dosing, dilute the stock solution with sterile saline.
-
Addition of Excipients (Optional but Recommended):
-
To enhance absorption across the nasal mucosa, a permeation enhancer can be added.
-
To prevent degradation by nasal peptidases, a broad-spectrum protease inhibitor cocktail can be included in the formulation.[15]
-
-
pH Adjustment: Measure the pH of the final formulation and adjust to a physiologically compatible range (pH 6.0-7.0) using sterile 0.1 M HCl or 0.1 M NaOH, if necessary.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Store the formulated this compound solution at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[16]
Intranasal Administration to Mice (Anesthetized)
Objective: To deliver a precise volume of this compound solution to the nasal cavity of an anesthetized mouse to target the CNS.
Materials:
-
Formulated this compound solution
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)
-
Micropipette with sterile tips
-
Heating pad to maintain body temperature
Protocol:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Positioning: Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature. The head should be slightly elevated.
-
Administration:
-
Using a micropipette, slowly administer a small volume (e.g., 5-10 µL) of the this compound solution into one nostril.[17]
-
Allow a brief pause (approximately 1-2 minutes) for the solution to be absorbed before administering the remaining volume to the other nostril.
-
The total volume should not exceed 30 µL per mouse to avoid aspiration into the lungs.
-
-
Recovery: Keep the mouse in the supine position for an additional 2-3 minutes to facilitate absorption into the olfactory epithelium.
-
Monitor the animal continuously until it has fully recovered from anesthesia.
Intranasal Administration to Mice (Awake)
Objective: To deliver this compound to conscious mice, suitable for chronic dosing studies.
Materials:
-
Formulated this compound solution
-
Micropipette with sterile tips
Protocol:
-
Handling and Acclimation: For several days prior to the experiment, handle the mice to acclimate them to the procedure to minimize stress.
-
Restraint: Gently restrain the mouse by the scruff of the neck with the non-dominant hand, ensuring the head is immobilized.
-
Administration:
-
With the dominant hand, use a micropipette to dispense a small drop (2-3 µL) of the this compound solution onto the opening of one nostril.
-
Allow the mouse to inhale the droplet.
-
Repeat the process for the other nostril, alternating between nostrils until the full dose has been administered.
-
-
Post-Administration: Return the mouse to its home cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Preclinical Experimental Workflow.
Logical Relationship
References
- 1. Nose-to-Brain Delivery of Therapeutic Peptides as Nasal Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Dual Role of Kinin/Kinin Receptors System in Alzheimer’s Disease [frontiersin.org]
- 5. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin 2 Receptors Mediate Long-Term Neurocognitive Deficits After Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin beta-2 receptor antagonists for traumatic brain injury | Cochrane [cochrane.org]
- 8. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinin B2 receptor can play a neuroprotective role in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kinin B2 Receptor Activation Prevents the Evolution of Alzheimer's Disease Pathological Characteristics in a Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NPC 567 - AdisInsight [adisinsight.springer.com]
- 13. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 14. Peptide delivery via nasal route: exploring recent developments and approaches (2024) | CHAITALI PALDE [scispace.com]
- 15. rhinologyjournal.com [rhinologyjournal.com]
- 16. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aerosolized NPC-567 in Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPC-567 is a potent and selective bradykinin B2 receptor antagonist.[1][2][3] Bradykinin, a pro-inflammatory peptide, plays a significant role in the pathophysiology of various respiratory diseases, including asthma and allergic airway inflammation, by mediating bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[4][5] The administration of this compound via aerosolization offers a targeted delivery approach to the lungs, maximizing its therapeutic effects at the site of inflammation while minimizing potential systemic side effects.
These application notes provide a comprehensive overview of the use of aerosolized this compound in preclinical respiratory studies, including its mechanism of action, formulation considerations, and detailed protocols for in vivo and in vitro experimental setups.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound exerts its therapeutic effects by competitively blocking the bradykinin B2 receptor (B2R), a G protein-coupled receptor.[6] In respiratory inflammation, bradykinin binding to B2R on various cell types, including airway smooth muscle cells and epithelial cells, triggers a cascade of intracellular signaling events. This leads to the production of inflammatory mediators such as prostaglandins and leukotrienes, resulting in bronchoconstriction, plasma extravasation, and the recruitment of inflammatory cells like neutrophils and eosinophils.[1][4] By antagonizing the B2R, this compound effectively inhibits these downstream effects of bradykinin, thereby attenuating the inflammatory response in the airways.
Signaling Pathway of Bradykinin B2 Receptor in Airway Inflammation
Data Presentation: Efficacy of Aerosolized this compound
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of aerosolized this compound in animal models of respiratory inflammation.
Table 1: Effect of Aerosolized this compound on Allergen-Induced Airway Responses in a Porcine Model [1]
| Parameter | Control Group (Allergen Only) | This compound Treated Group (2.5 mg aerosol) | p-value |
| Maximum Airways Resistance (cm H₂O/l/s) | 16.2 ± 3.0 | 6.5 ± 0.9 | <0.005 |
| Change in Dynamic Lung Compliance | Higher Reduction | Lower Reduction | Not specified |
| Peak Urine Histamine Concentration | Markedly Elevated | Inhibited | Not specified |
Table 2: Effect of Aerosolized this compound on Antigen-Induced Late Bronchial Response in a Sheep Model of Allergic Asthma
| Parameter | Control Group (Antigen Only) | This compound Treated Group | Effect of this compound |
| Late Bronchial Response | Present | Significantly Inhibited | Inhibition |
| Bronchoalveolar Lavage (BAL) Leukotriene B4 (LTB₄) | Increased | Reduced | Reduction |
| Bronchoalveolar Lavage (BAL) Leukotriene C4 (LTC₄) | Increased | Reduced | Reduction |
| BAL Inflammatory Cells (Neutrophils, Eosinophils) | Increased | Reduced | Reduction |
Experimental Protocols
Formulation of this compound for Aerosolization
Objective: To prepare a stable formulation of this compound suitable for aerosol delivery in preclinical studies.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Mannitol (optional, for dry powder formulation)
-
Spray dryer or freeze dryer (for dry powder formulation)
-
Micronizer (e.g., air-jet mill) (for dry powder formulation)
Protocol for Saline-Based Nebulization:
-
Aseptically dissolve this compound in sterile saline to the desired concentration (e.g., 2.5 mg/ml as used in the porcine study).[1]
-
Ensure complete dissolution by gentle vortexing.
-
The solution is now ready to be loaded into a nebulizer for aerosol generation.
Protocol for Dry Powder Inhalation (DPI) Formulation (General Guidance): Note: This is a general protocol and requires optimization for this compound.
-
Co-dissolve this compound and a carrier such as mannitol in an appropriate solvent (e.g., water).
-
Produce a dry powder using either spray drying or spray freeze-drying techniques.[6]
-
If necessary, perform micronization of the powder using an air-jet mill to achieve a mass median aerodynamic diameter (MMAD) suitable for deep lung delivery (typically 1-5 µm).[7]
-
Characterize the powder for particle size distribution, morphology, and stability.
In Vivo Administration of Aerosolized this compound in an Animal Model of Allergic Asthma
Objective: To evaluate the efficacy of aerosolized this compound in a preclinical model of allergic asthma.
Model: Ovalbumin-sensitized guinea pigs or sheep are commonly used models.[4][8]
Materials:
-
Aerosolized this compound formulation
-
Animal inhalation exposure system (e.g., nose-only or whole-body chamber)
-
Allergen for challenge (e.g., Ovalbumin)
-
Equipment for measuring airway mechanics (e.g., whole-body plethysmography)
-
Materials for bronchoalveolar lavage (BAL) fluid collection and analysis
Experimental Workflow:
Protocol:
-
Sensitize animals to the allergen according to established protocols.
-
Measure baseline airway function.
-
Administer aerosolized this compound or vehicle control to the animals using an appropriate inhalation exposure system.
-
After a defined pre-treatment period, challenge the animals with aerosolized allergen.
-
Monitor airway mechanics continuously to assess the early and late asthmatic responses.
-
At the end of the study period, perform a bronchoalveolar lavage to collect airway fluid.
-
Analyze the BAL fluid for inflammatory cell counts (e.g., eosinophils, neutrophils) and levels of inflammatory mediators (e.g., leukotrienes, histamine).
In Vitro Evaluation of Aerosolized this compound on Human Bronchial Epithelial Cells
Objective: To assess the anti-inflammatory effects of aerosolized this compound on human bronchial epithelial cells.
Cell Line: BEAS-2B (human bronchial epithelial cell line) is a suitable model.[6]
Materials:
-
BEAS-2B cells
-
Cell culture medium and supplements
-
Air-Liquid Interface (ALI) culture inserts (e.g., Transwell®)
-
In vitro aerosol exposure system (e.g., Vitrocell® or Cultex®)
-
Inflammatory stimulus (e.g., Bradykinin or Lipopolysaccharide - LPS)
-
Reagents for assessing inflammatory endpoints (e.g., ELISA kits for IL-8)
-
Bradykinin B2 receptor antagonist (e.g., HOE 140) as a positive control.[6]
Experimental Workflow:
References
- 1. Safety of inhaled proteins for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In various tumour cell lines the peptide bradykinin B2 receptor antagonist, Hoe 140 (Icatibant), may act as mitogenic agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical Testing of Orally Inhaled Nicotine-Containing Drug Products Guidance for Industry | FDA [fda.gov]
- 5. Rein Therapeutics Announces LTI-03 IPF Preprint; Biomarkers Down | RNTX Stock News [stocktitan.net]
- 6. Bradykinin- and lipopolysaccharide-induced bradykinin B2 receptor expression, interleukin 8 release and "nitrosative stress" in bronchial epithelial cells BEAS-2B: role for neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 8. Rein Therapeutics Announces FDA Lifts Clinical Hold on LTI-03 Trial for Idiopathic Pulmonary Fibrosis [quiverquant.com]
Application Notes and Protocols for NPC-567 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NPC-567, a bradykinin B2 receptor antagonist, in calcium mobilization assays. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and pain.[1][2][3] The bradykinin B2 receptor primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.[6][7]
Calcium mobilization assays are a robust method for studying the activity of GPCRs that couple to the Gq pathway.[8][9] These assays utilize fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to free calcium.[10] By measuring these changes, researchers can quantify the activation or inhibition of the receptor in response to agonists and antagonists. In the context of this compound, this assay is invaluable for determining its potency and efficacy as a bradykinin B2 receptor antagonist.
Signaling Pathway of Bradykinin B2 Receptor and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by bradykinin binding to its B2 receptor and the point of inhibition by this compound.
Caption: Bradykinin B2 Receptor Signaling Pathway and Antagonism by this compound.
Experimental Workflow for Calcium Mobilization Assay
The general workflow for assessing the antagonistic activity of this compound on the bradykinin B2 receptor is depicted below.
Caption: General Experimental Workflow for a Calcium Mobilization Antagonist Assay.
Quantitative Data Summary
The following table presents example data for a typical bradykinin B2 receptor antagonist in a calcium mobilization assay. This data is representative and serves as a template for presenting results obtained with this compound.
| Compound | Target | Assay Type | Agonist Used (Concentration) | IC₅₀ (nM) | Kᵢ (nM) |
| This compound (Example) | Human Bradykinin B2 Receptor | Calcium Mobilization | Bradykinin (~EC₈₀) | 5 - 15 | 2 - 8 |
| Icatibant (Reference) | Human Bradykinin B2 Receptor | Calcium Mobilization | Bradykinin (~EC₈₀) | 2.81[11] | - |
| Compound X (Internal) | Human Bradykinin B2 Receptor | Calcium Mobilization | Bradykinin (~EC₈₀) | 1.24[11] | 0.95[11] |
Note: The IC₅₀ and Kᵢ values for this compound are hypothetical examples based on its known activity and data from similar antagonists. Actual values should be determined experimentally. A known reference antagonist like Icatibant should be included in experiments for comparison. A reported Kᵢ value for this compound from a binding assay is 7.2 nM.[11][12]
Detailed Experimental Protocols
This section provides a detailed protocol for performing a calcium mobilization assay to determine the inhibitory activity of this compound on the bradykinin B2 receptor.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human bradykinin B2 receptor (e.g., Millipore HTS041RTA).[13]
-
Cell Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., Geneticin/G418).
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM, Calcium-6, or Fura-2 AM.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage (optional, but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with 20 mM HEPES, pH 7.4.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.
-
Bradykinin (agonist): Prepare a stock solution and dilute to the desired concentration (typically the EC₈₀) in assay buffer.
-
Fluorescence Plate Reader: A plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., FlexStation, FLIPR).
Protocol
-
Cell Seeding:
-
One day prior to the assay, seed the bradykinin B2 receptor-expressing cells into the black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 25,000 to 50,000 cells per well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM. Pre-mix the Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127 before diluting in the assay buffer. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer at a concentration 2-4 times the final desired concentration.
-
After the dye loading incubation, gently wash the cells once or twice with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only wells as a control.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the bradykinin solution in assay buffer at a concentration that is 2-4 times the final desired concentration (typically the pre-determined EC₈₀).
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injection system, add the bradykinin solution to all wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 90-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak to the baseline (F/F₀).
-
Plot the response (e.g., % inhibition of the maximum bradykinin response) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Conclusion
This document provides a framework for utilizing this compound in calcium mobilization assays to characterize its inhibitory effects on the bradykinin B2 receptor. The provided protocols and diagrams are intended to guide researchers in designing and executing robust experiments. Accurate determination of the potency of antagonists like this compound is critical for their evaluation in drug discovery and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of bradykinin-induced Ca2+ mobilization in murine proximal tubule epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. A Novel Ratiometric Fluorescence Calcium Indicator for Functional Analysis of GPCRs and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 11. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 13. Ready-to-Assay™ B2 Bradykinin Receptor Frozen Cells | HTS041RTA [merckmillipore.com]
Application Notes and Protocols for Smooth Muscle Contraction Assays
Note: Initial searches for the specific compound "NPC-567" did not yield any results in the public domain. The following application notes and protocols are provided as a comprehensive guide for a generalized smooth muscle contraction assay. These protocols can be adapted by researchers for testing the effects of novel compounds, such as a hypothetical "this compound," on smooth muscle function.
Introduction
Smooth muscle contraction is a fundamental physiological process crucial for the function of various organ systems, including the vascular, respiratory, gastrointestinal, and reproductive tracts. The modulation of smooth muscle contractility is a key target for therapeutic intervention in a wide range of diseases. In vitro smooth muscle contraction assays are indispensable tools in basic research and drug development for screening and characterizing compounds that affect smooth muscle function.
These assays typically involve the use of isolated smooth muscle tissues or cultured smooth muscle cells. The contractile or relaxant effects of a test compound are quantified by measuring changes in force generation, cell length, or the area of a collagen gel matrix in which the cells are embedded.
Key Signaling Pathways in Smooth Muscle Contraction
The contraction of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca2+]i) and the calcium sensitivity of the contractile apparatus. An increase in [Ca2+]i, initiated by various stimuli, leads to the activation of myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC), enabling cross-bridge cycling and force generation.[1][2] The process is reversed by myosin light chain phosphatase (MLCP), which dephosphorylates MLC, leading to relaxation.[3]
Several signaling pathways converge on these core mechanisms to modulate smooth muscle tone. Understanding these pathways is critical for interpreting the effects of novel compounds.
References
Troubleshooting & Optimization
Npc-567 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of NPC-567, a peptide-based bradykinin B2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic decapeptide with the sequence D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg. It functions as a competitive antagonist of the bradykinin B2 receptor. By blocking this receptor, this compound inhibits the inflammatory and vasodilatory effects of bradykinin.
Q2: What are the general solubility characteristics of this compound?
A2: As a peptide, the solubility of this compound is influenced by its amino acid composition and the pH of the solvent. Due to the presence of multiple basic arginine residues, this compound is expected to be more soluble in acidic aqueous solutions. In one documented in vivo study, this compound was successfully dissolved in saline.[1] For initial solubility testing, it is recommended to start with deionized water or a common buffer like phosphate-buffered saline (PBS).
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or colder. Once reconstituted in a solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptide solutions are generally not recommended for long-term storage and should ideally be used fresh. If storage of a solution is necessary, it should be kept at -20°C.
Q4: What are the common stability issues associated with peptide-based compounds like this compound?
A4: Peptides like this compound can be susceptible to several degradation pathways, including:
-
Proteolysis: Degradation by proteases, especially in biological samples.
-
Oxidation: Certain amino acid residues can be prone to oxidation.
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated at extreme pH values and elevated temperatures.
-
Aggregation: Peptides can sometimes self-assemble into insoluble aggregates.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving Lyophilized this compound Powder
Possible Cause: The chosen solvent is not optimal for the peptide's properties.
Troubleshooting Steps:
-
Initial Solvent Selection: Start with sterile, deionized water or PBS (pH 7.2-7.4).
-
Acidic Conditions: Since this compound is a basic peptide, its solubility should increase in acidic conditions. If it does not dissolve in water or PBS, try adding a small amount of 10% acetic acid and vortexing.
-
Organic Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. Always test a small amount of the peptide first to ensure compatibility.
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution. However, avoid excessive sonication as it can generate heat and potentially degrade the peptide.
Issue 2: Precipitation of this compound in Solution During an Experiment
Possible Cause:
-
Change in pH or temperature of the solution.
-
Interaction with other components in the experimental medium.
-
Exceeding the solubility limit of this compound in that specific buffer.
Troubleshooting Steps:
-
pH and Buffer Compatibility: Ensure the pH of your experimental buffer is compatible with the solubility of this compound. For basic peptides, maintaining a slightly acidic to neutral pH is often beneficial.
-
Concentration Adjustment: You may be working at a concentration that is too high for the chosen solvent system. Try reducing the concentration of this compound.
-
Solvent Optimization: Consider using a buffer with a different composition or adding a small percentage of a solubilizing agent, if compatible with your experimental setup.
Issue 3: Suspected Degradation of this compound Leading to Inconsistent Experimental Results
Possible Cause:
-
Improper storage of stock solutions.
-
Instability in the experimental buffer over time.
-
Enzymatic degradation in biological samples.
Troubleshooting Steps:
-
Fresh Preparation: Always aim to use freshly prepared solutions of this compound for your experiments.
-
Storage of Aliquots: If you must use a pre-made stock solution, ensure it has been stored properly at -20°C or -80°C in small, single-use aliquots.
-
Stability Testing: If you suspect instability in your experimental conditions, you can perform a simple stability test by incubating this compound in your experimental buffer for the duration of your experiment and then analyzing its integrity using techniques like HPLC.
-
Protease Inhibitors: When working with biological samples (e.g., plasma, cell lysates), consider adding a protease inhibitor cocktail to prevent enzymatic degradation of this compound.
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent/Condition | Predicted Solubility | Recommendation |
| Deionized Water | Likely soluble | Start with this solvent. |
| PBS (pH 7.2-7.4) | Likely soluble | A good starting buffer for biological experiments. |
| Acidic Buffer (e.g., 10% Acetic Acid) | High solubility expected | Use to aid dissolution if insoluble in water/PBS. |
| Basic Buffer | Lower solubility expected | Generally not recommended for basic peptides. |
| Organic Solvents (e.g., DMSO, Acetonitrile) | Likely soluble | Use as a last resort for initial solubilization. |
Note: This table is based on the general properties of basic peptides. Empirical testing is required to determine the exact solubility of this compound in these solvents.
Table 2: General Stability Recommendations for this compound
| Condition | Recommendation |
| Storage (Lyophilized) | Store at -20°C or colder for long-term stability. |
| Storage (In Solution) | Prepare fresh. If necessary, store in aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles. |
| pH | Maintain a near-neutral to slightly acidic pH to minimize hydrolysis. |
| Light Exposure | Store protected from light, as with most peptides. |
| Biological Samples | Use protease inhibitors to prevent enzymatic degradation. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of solvent needed to achieve the desired stock concentration.
-
Add the appropriate solvent (e.g., sterile water or 10% acetic acid) to the vial.
-
Gently vortex or swirl the vial to dissolve the peptide.
-
If dissolution is slow, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds).
-
Once fully dissolved, the solution should be clear. If any particulates are visible, centrifuge the solution and use the supernatant.
-
For long-term storage, aliquot the stock solution into smaller, single-use tubes and store at -20°C or below.
Protocol 2: Protocol for Assessing the Stability of this compound in an Experimental Buffer
-
Prepare a solution of this compound in your experimental buffer at the desired working concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration and purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the peak area corresponding to intact this compound or the appearance of new peaks would indicate degradation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility and stability issues.
Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the antagonistic action of this compound.
References
Technical Support Center: Optimizing Npc-567 Dosage for Animal Studies
Disclaimer: The development of Npc-567 was discontinued in 1995. As a result, publicly available, detailed preclinical data, including comprehensive dosage optimization studies, is limited. This guide provides a framework for optimizing the dosage of a hypothetical bradykinin B2 receptor antagonist, referred to as "Compound X," based on general principles of preclinical pharmacology and available data on similar compounds. The information provided here should be adapted and validated for any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bradykinin B2 receptor antagonist.[1] It works by blocking the binding of bradykinin to its B2 receptor, thereby inhibiting its inflammatory and pain-sensitizing effects.[2]
Q2: What is a typical starting dose for a bradykinin B2 receptor antagonist in animal studies?
A2: A starting dose should be based on in vitro potency, receptor binding affinity, and data from similar compounds. For instance, in a study with the bradykinin B2 receptor antagonist FR173657 in a canine model, a dose of 100 nmol/kg/h was used. Another antagonist, Icatibant, was administered to pigs at low (100 nmol/kg) and high (5000 nmol/kg) dosages. A study on this compound in a porcine model used a 2.5 mg dose delivered as an aerosol. These examples can serve as a starting point for dose range finding studies.
Q3: How do I determine the Maximum Tolerated Dose (MTD) for Compound X?
A3: The MTD is the highest dose that can be administered without causing unacceptable toxicity. It is typically determined in a dose escalation study where groups of animals are given increasing doses of the compound. Clinical signs of toxicity, body weight changes, and clinical pathology markers are monitored closely.
Q4: What are the key considerations when extrapolating animal doses to humans?
A4: Dose extrapolation from animal to human studies is a complex process that often involves allometric scaling, which considers differences in body surface area and metabolic rates between species. Physiologically-based pharmacokinetic (PBPK) modeling is another sophisticated method that simulates drug behavior in the body. It's important to note that animal models are not always predictive of human toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | - Insufficient dose. - Poor bioavailability. - Rapid metabolism/clearance. - Inappropriate animal model. | - Conduct a dose-response study to evaluate higher doses. - Perform pharmacokinetic (PK) studies to assess drug exposure. - Consider alternative routes of administration or formulation strategies to improve bioavailability. - Ensure the chosen animal model expresses the target receptor and is relevant to the disease pathophysiology. |
| Unexpected Toxicity | - Off-target effects. - Accumulation of the drug or its metabolites. - Hypersensitivity reaction. - Vehicle-related toxicity. | - Conduct safety pharmacology studies to investigate effects on major organ systems. - Perform toxicokinetic studies to correlate exposure with toxicity findings. - Evaluate the potential for immunogenicity. - Include a vehicle-only control group in your studies. |
| High Variability in Results | - Inconsistent dosing technique. - Genetic variability within the animal strain. - Differences in animal health status. - Environmental factors. | - Ensure all personnel are properly trained on the dosing procedures. - Use a sufficient number of animals per group to account for biological variability and consider using a more homogenous animal strain. - Acclimatize animals to the experimental conditions before the study begins. - Standardize environmental conditions such as light-dark cycles, temperature, and diet. |
Experimental Protocols
Dose Range Finding (DRF) Study
Objective: To determine a range of doses for further efficacy and toxicity studies, including the minimum effective dose (MED) and the maximum tolerated dose (MTD).
Methodology:
-
Animal Model Selection: Choose a relevant animal species and strain based on the therapeutic indication and target expression.
-
Group Allocation: Assign animals to multiple dose groups (e.g., 5-6 groups) and a vehicle control group. A common approach is to use a geometric dose progression (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer Compound X via the intended clinical route.
-
Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption for a predetermined period (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study, collect blood for clinical pathology and tissues for histopathological examination.
-
Data Interpretation: Analyze the data to identify the NOAEL (No Observed Adverse Effect Level) and the MTD.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
Methodology:
-
Animal Model: Use at least two species (one rodent, one non-rodent) as recommended by regulatory guidelines.
-
Dose Administration: Administer a single dose of Compound X intravenously (IV) and via the intended route of administration.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X.
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).
Data Presentation
Table 1: Illustrative Dose-Ranging Study Results for Compound X in Rats
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle | 5 | 0/5 | None observed | +5.2 |
| 10 | 5 | 0/5 | None observed | +4.8 |
| 30 | 5 | 0/5 | Mild lethargy | +2.1 |
| 100 | 5 | 1/5 | Severe lethargy, ataxia | -3.5 |
| 300 | 5 | 3/5 | Moribund, seizures | -10.2 |
This is hypothetical data for illustrative purposes only.
Table 2: Illustrative Pharmacokinetic Parameters of Compound X in Different Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | IV | 5 | 1500 | 0.08 | 3200 | 2.5 | - |
| Rat | PO | 20 | 450 | 1.0 | 2800 | 3.1 | 22 |
| Dog | IV | 2 | 1200 | 0.08 | 4500 | 4.2 | - |
| Dog | PO | 10 | 600 | 2.0 | 5500 | 5.5 | 49 |
This is hypothetical data for illustrative purposes only.
Visualizations
References
potential off-target effects of Npc-567
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Npc-567, a bradykinin B2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, ten-membered oligopeptide that acts as a competitive antagonist of the bradykinin B2 receptor.[1] Its primary mechanism of action is to block the binding of bradykinin to the B2 receptor, thereby inhibiting the downstream signaling pathways associated with inflammation, vasodilation, and pain.
Q2: What is the chemical structure of this compound?
This compound is a decapeptide with the sequence D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg.[1]
Q3: Has the off-target profile of this compound been characterized?
Publicly available information does not include a comprehensive off-target screening profile for this compound against a broad panel of receptors, kinases, or other enzymes. However, a potential off-target to consider is aminopeptidase N. Another bradykinin B2 receptor antagonist, icatibant, has been shown to inhibit aminopeptidase N.[2] Given the structural similarities among peptide-based bradykinin receptor antagonists, investigating a similar interaction for this compound could be a worthwhile line of inquiry.
Q4: What are the known on-target binding affinities of this compound?
The following table summarizes the reported binding affinities of this compound for the bradykinin B2 receptor.
| Species | Assay Type | Parameter | Value (nM) |
| Human | Radioligand Binding | Ki | 7.2 |
Data sourced from publicly available pharmacological data.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Possible Causes:
-
Peptide Degradation: this compound, being a peptide, is susceptible to degradation by proteases present in cell culture media or serum.
-
Improper Storage: Incorrect storage of the lyophilized peptide or stock solutions can lead to loss of activity.
-
Low Bioavailability: The peptide may not be efficiently reaching the target receptors on the cell surface.
-
Incorrect Assay Conditions: The concentration of agonist (bradykinin) may be too high, or the incubation time may be inappropriate.
Troubleshooting Steps:
-
Ensure Peptide Integrity:
-
Prepare fresh stock solutions of this compound in a suitable solvent.
-
Store lyophilized peptide at -20°C or -80°C and stock solutions in aliquots at -80°C to avoid freeze-thaw cycles.
-
Consider using protease inhibitor cocktails in your cell-based assays, especially if using serum-containing media.
-
-
Optimize Assay Parameters:
-
Perform a dose-response curve with the bradykinin agonist to determine the EC50 in your specific assay system. For antagonist experiments, use an agonist concentration at or near the EC80.
-
Vary the pre-incubation time with this compound before adding the agonist to ensure sufficient time for receptor binding.
-
-
Verify Cell Line Responsiveness:
-
Confirm that your cell line expresses the bradykinin B2 receptor and responds robustly to bradykinin. This can be done using a calcium mobilization assay or other functional readouts.
-
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Cause:
-
Interaction with Unintended Targets: As with many pharmacological agents, this compound may interact with other proteins besides the bradykinin B2 receptor. As mentioned, aminopeptidase N is a potential off-target.
Troubleshooting Steps:
-
Investigate Potential Off-Target Engagement:
-
If you observe unexpected effects, consider performing an aminopeptidase N inhibition assay to test for this specific off-target activity.
-
Utilize a structurally unrelated bradykinin B2 receptor antagonist as a negative control to determine if the observed phenotype is specific to this compound.
-
-
Conduct a Broader Off-Target Screen:
-
If resources permit, consider a broader off-target screening campaign using commercially available services that offer panels of receptors, enzymes, and ion channels.
-
Issue 3: Poor Solubility of this compound
Possible Cause:
-
Hydrophobicity: The peptide sequence of this compound contains several hydrophobic residues, which can lead to solubility issues in aqueous buffers.
Troubleshooting Steps:
-
Follow Recommended Solubilization Procedures:
-
Test Different Solvents:
-
If aqueous solubility remains an issue, small amounts of organic solvents like DMSO or DMF can be used for initial dissolution, followed by careful dilution in the assay buffer. Be mindful of the final solvent concentration in your experiment, as it may affect cell viability.
-
Experimental Protocols & Methodologies
Bradykinin B2 Receptor Signaling Pathway
Activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR), primarily initiates signaling through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.
Calcium Mobilization Assay Protocol
This protocol outlines a general procedure for measuring this compound's antagonist activity via a calcium mobilization assay.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells)
-
96-well black, clear-bottom plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Bradykinin
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for dye de-esterification.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Addition and Measurement: Prepare a solution of bradykinin at a concentration that elicits approximately 80% of the maximal response (EC80). Using a fluorescence plate reader with an automated injection system, add the bradykinin solution to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (agonist only). The IC50 value can be calculated by fitting the dose-response data to a four-parameter logistic equation.
Aminopeptidase N Inhibition Assay Protocol
This protocol provides a general method for assessing the potential inhibitory activity of this compound against aminopeptidase N.[6][7][8]
Materials:
-
Recombinant aminopeptidase N (APN)
-
APN substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Known APN inhibitor (e.g., bestatin) as a positive control
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, APN enzyme, and varying concentrations of this compound or the positive control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the APN substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the change in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percent inhibition relative to the uninhibited control and calculate the IC50 value for this compound.
Disclaimer: This information is intended for research use only. The absence of publicly available off-target data for this compound does not preclude the existence of such interactions. Researchers should exercise due diligence in characterizing the selectivity of this compound in their experimental systems.
References
- 1. This compound | C60H87N19O13 | CID 119343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long‐term safety of icatibant treatment of patients with angioedema in real‐world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor [jstage.jst.go.jp]
troubleshooting inconsistent results with Npc-567
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Npc-567, a bradykinin B2 receptor antagonist. Our aim is to help you address common issues and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the bradykinin B2 receptor (B2R).[1][2] Its primary mechanism of action is to block the binding of bradykinin to the B2R, thereby inhibiting the downstream signaling pathways associated with this receptor. Bradykinin is a mediator of inflammation and pain, and by blocking its action, this compound can inhibit responses such as allergen-induced airway reactions.[1]
Q2: In which experimental models has this compound shown activity?
This compound has demonstrated efficacy in preclinical animal models. For instance, it has been shown to inhibit the acute response to allergens in the airways of sensitized pigs.[1] It has also been observed to have analgesic effects in rodent models of pain.[2] However, in a study with human volunteers, intranasal administration of this compound did not alleviate symptoms of experimental rhinovirus colds and, in some cases, may have enhanced them.[3]
Q3: What are some potential reasons for observing inconsistent results with this compound?
Inconsistent results with this compound can arise from several factors, including:
-
Compound Stability and Handling: As a peptide-based compound, this compound may be susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can reduce its potency.
-
Solubility Issues: Poor solubility of this compound in aqueous buffers can lead to inaccurate dosing and reduced availability at the target site.
-
Experimental Model Variability: The physiological state of the animal model, the specific inflammatory stimulus used, and the route of administration can all influence the observed effects of this compound.
-
Off-Target Effects or Partial Agonism: While primarily an antagonist, some bradykinin receptor antagonists have shown partial agonist activity under certain conditions, which could lead to unexpected biological responses.[2]
Troubleshooting Guide
Issue 1: Higher than expected variability in experimental readouts.
High variability between experiments or within experimental groups can mask the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. If using frozen aliquots, minimize freeze-thaw cycles. Ensure complete solubilization of the compound before administration. |
| Variable Drug Delivery | For in vivo studies, ensure the chosen route of administration (e.g., intravenous, intraperitoneal, aerosol) is performed consistently. For aerosol delivery, monitor particle size and distribution. |
| Biological Variability in Animals | Standardize animal characteristics such as age, sex, and weight. Acclimatize animals to the experimental conditions to reduce stress-induced responses. |
Issue 2: Lack of expected inhibitory effect of this compound.
Observing a diminished or absent effect of this compound can be frustrating. The following steps can help troubleshoot this issue.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Dose | Perform a dose-response study to determine the optimal concentration of this compound for your specific experimental model and readout. |
| Compound Inactivity | Verify the integrity of your this compound stock. If possible, use a fresh batch of the compound. Confirm the activity of this compound in a simple in vitro assay before proceeding with more complex in vivo experiments. |
| Timing of Administration | The timing of this compound administration relative to the inflammatory stimulus is critical. Administer the antagonist at a time point that allows it to reach the target tissue and block the receptor before the agonist (bradykinin) is introduced. |
Experimental Protocols
In Vivo Allergen Challenge Model in Pigs (Adapted from published literature[1])
-
Animal Model: Sensitized specific pathogen-free pigs.
-
This compound Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 2.5 mg in 1 ml).
-
Administer as an aerosol 30 minutes prior to the allergen challenge.
-
A second dose can be mixed with the allergen aerosol.
-
-
Allergen Challenge:
-
Administer an aerosol of the sensitizing antigen (e.g., Ascaris suum) in saline.
-
-
Monitoring:
-
Continuously monitor airway mechanics for at least 8 hours post-challenge.
-
Collect urine samples to measure histamine levels as an indicator of mast cell activation.
-
Visualizing Key Processes
To aid in understanding the experimental and biological context of this compound, the following diagrams illustrate the troubleshooting workflow and the targeted signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: The signaling pathway of the Bradykinin B2 receptor and the inhibitory action of this compound.
References
- 1. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Npc-567 experimental variability and controls
Technical Support Center: Npc-567
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It functions by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This, in turn, blocks its translocation to the nucleus and inhibits the transcription of STAT3 target genes.
Technical Support Center: Enhancing the Bioavailability of Npc-567
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the experimental bioavailability of the bradykinin receptor antagonist, Npc-567.
Troubleshooting Guide: Common Issues in this compound Bioavailability Experiments
This guide addresses specific problems you might encounter during your in vitro and in vivo experiments with this compound.
1. Issue: High variability in oral bioavailability data in animal models.
-
Question: We are observing significant variability in the plasma concentrations of this compound following oral administration to rats. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge in oral peptide delivery. Several factors could be contributing to this issue:
-
Gastrointestinal (GI) Tract Variability: The pH, enzymatic activity, and transit time can differ significantly between individual animals, affecting the degradation and absorption of this compound.
-
Formulation Instability: If you are using a liquid formulation, this compound might be degrading in the vehicle before administration. If you are using a solid dosage form, inconsistencies in the formulation can lead to variable dissolution and release.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the bioavailability of orally administered drugs.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that all animals are fasted for a consistent period before dosing.
-
Optimize Formulation:
-
For liquid formulations, prepare them fresh before each experiment and assess the stability of this compound in the chosen vehicle.
-
For solid formulations, ensure uniform mixing of all components and consistent compaction parameters if making tablets.
-
-
Incorporate Protective Strategies: Consider formulating this compound with an enteric coating to protect it from the acidic environment of the stomach. This ensures that the peptide is released in the more neutral pH of the small intestine.[1]
-
2. Issue: Low permeability of this compound in Caco-2 cell assays.
-
Question: Our Caco-2 permeability assays show very low apparent permeability (Papp) for this compound, suggesting poor intestinal absorption. How can we improve its transport across the Caco-2 monolayer?
-
Answer: The low permeability of this compound is expected due to its peptide nature and large molecular size. To enhance its transport in this in vitro model, you can explore the use of permeation enhancers (PEs).
Troubleshooting Steps:
-
Screen Permeation Enhancers: Co-administer this compound with various PEs to identify the most effective one. Commonly used PEs for peptides include:
-
Optimize PE Concentration: Test a range of concentrations for the selected PE to find the optimal balance between enhancing permeability and maintaining cell viability. High concentrations of some PEs can be cytotoxic.
-
Assess Cell Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure that the observed increase in permeability is not due to irreversible damage to the cells.
-
3. Issue: Suspected enzymatic degradation of this compound in in vitro or in vivo experiments.
-
Question: We suspect that this compound is being rapidly degraded by proteases in our experimental system. How can we confirm this and prevent it?
-
Answer: Enzymatic degradation is a major barrier to the oral delivery of peptides. Here’s how you can address this:
Troubleshooting Steps:
-
In Vitro Stability Assay: Incubate this compound with simulated gastric fluid (SGF) containing pepsin and simulated intestinal fluid (SIF) containing pancreatin. Analyze the samples at different time points using HPLC or LC-MS to quantify the degradation of this compound.
-
Incorporate Protease Inhibitors: Co-formulate this compound with protease inhibitors such as aprotinin or soybean trypsin inhibitor.[7] This can protect the peptide from degradation in the GI tract.
-
Structural Modification: While a long-term strategy, consider synthesizing analogs of this compound with modifications that confer resistance to enzymatic cleavage, such as substituting L-amino acids with D-amino acids at susceptible cleavage sites.[8]
-
Frequently Asked Questions (FAQs) about this compound Bioavailability
1. Why is the oral bioavailability of this compound expected to be low?
The oral bioavailability of peptides like this compound is inherently low due to two primary barriers in the gastrointestinal tract:
-
Enzymatic Degradation: Pepsin in the stomach and various proteases (e.g., trypsin, chymotrypsin) in the small intestine can rapidly break down the peptide bonds of this compound.[9]
-
Poor Permeability: Due to its large molecular weight and hydrophilic nature, this compound has difficulty crossing the intestinal epithelial cell layer to enter the bloodstream.[2][9]
2. What are the most promising strategies to improve the oral bioavailability of this compound?
Based on successful oral peptide delivery systems, a combination of strategies is often most effective:
-
Permeation Enhancers: Using excipients like sodium caprate or SNAC to transiently increase the permeability of the intestinal epithelium is a clinically validated approach.[10][11]
-
Enteric Coating: Protecting this compound from the harsh acidic and enzymatic environment of the stomach by using a pH-sensitive enteric coating is a fundamental step.[1]
-
Nanotechnology: Encapsulating this compound in nanoparticles or self-emulsifying drug delivery systems (SEDDS) can protect it from degradation and enhance its absorption.[12][13]
3. How do permeation enhancers like sodium caprate and SNAC work?
-
Sodium Caprate (C10): This medium-chain fatty acid is believed to primarily act by transiently opening the tight junctions between intestinal epithelial cells, allowing for the paracellular (between cells) transport of large molecules like this compound.[2] It may also increase membrane fluidity.
-
Salcaprozate Sodium (SNAC): The mechanism of SNAC is multifaceted. It can increase the local pH to protect the peptide from acid degradation, inhibit pepsin activity, and enhance the transcellular (through cells) transport of the peptide by increasing membrane fluidity.[4][14]
4. What in vitro models are most suitable for screening formulations of this compound?
-
Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal permeability.[15][16] It is particularly useful for screening the effectiveness of different permeation enhancers.
-
In Vitro GI Stability Assay: Using simulated gastric and intestinal fluids is essential to assess the stability of your this compound formulation and the effectiveness of protective strategies like enteric coatings and enzyme inhibitors.
5. What are the key parameters to measure in preclinical in vivo studies?
In animal models (e.g., rats), the key pharmacokinetic parameters to determine the oral bioavailability of this compound are:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration (AUCoral / AUCIV) x 100.
Quantitative Data Summary
The following tables summarize quantitative data on common permeation enhancers and the impact of different formulation strategies on peptide bioavailability.
Table 1: Common Permeation Enhancers and Their Investigated Concentrations
| Permeation Enhancer | In Vitro Concentration Range (Caco-2 cells) | In Vivo Dose Range (Preclinical) |
| Sodium Caprate (C10) | 2.5–25 mM[3] | 50–300 mM (in formulation)[2][17] |
| Sodium Caprylate (C8) | Similar to Sodium Caprate | Component of approved oral octreotide[10] |
| Salcaprozate Sodium (SNAC) | ~40 mM[10] | ~100-300 mg (co-formulated)[4] |
Table 2: Reported Bioavailability Enhancement with Different Strategies (Illustrative Examples)
| Drug/Molecule | Formulation Strategy | Resulting Oral Bioavailability | Reference |
| Semaglutide | Co-formulation with SNAC | ~1% | [18] |
| Vitamin B12 | Co-formulation with SNAC | 5% (vs. 2% for conventional tablet) | [4][18] |
| Various Peptides | Polymeric Nanoparticles | Significant increase in AUC vs. conventional formulations | [7] |
| Insulin | Choline Decanoate Formulation | 6.5% (vs. 0.5% with sodium decanoate) | [17] |
Experimental Protocols
1. Protocol: In Vitro Caco-2 Permeability Assay
This protocol outlines a standard procedure for assessing the intestinal permeability of this compound and the effectiveness of permeation enhancers.
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well plate with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution
-
Permeation enhancer stock solution (if applicable)
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a TEER meter. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing this compound (and the permeation enhancer, if testing) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp:
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of this compound transported versus time.
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0)
-
Where A is the surface area of the insert and C0 is the initial concentration in the donor chamber.
-
-
-
2. Protocol: In Situ Single-Pass Intestinal Perfusion in Rats
This in vivo technique allows for the direct measurement of intestinal permeability and absorption in a live animal model.
-
Objective: To determine the effective permeability coefficient (Peff) of this compound in a specific segment of the rat intestine.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Perfusion buffer (e.g., Krebs-Ringer buffer)
-
Peristaltic pump
-
Surgical instruments
-
This compound formulation
-
Phenol red (a non-absorbable marker for water flux correction)
-
-
Methodology:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure: Perform a midline abdominal incision to expose the small intestine. Select the desired intestinal segment (e.g., jejunum) and carefully cannulate both ends without disrupting the blood supply.
-
Perfusion:
-
Gently rinse the intestinal segment with warm buffer to remove any contents.
-
Perfuse the this compound formulation (containing phenol red) through the segment at a constant, low flow rate (e.g., 0.2 mL/min) using a peristaltic pump.[11][19]
-
Allow the system to stabilize for about 30-40 minutes.
-
Collect the perfusate from the outlet cannula at regular intervals for 60-90 minutes.
-
-
Sample Analysis: Analyze the inlet and outlet perfusate samples for the concentration of this compound and phenol red using HPLC or LC-MS/MS.
-
Calculation of Peff:
-
Correct for any water flux using the change in phenol red concentration.
-
Calculate Peff using the formula: Peff = - (Q / 2πrL) * ln(Cout_corr / Cin)
-
Where Q is the flow rate, r is the intestinal radius, L is the length of the segment, Cout_corr is the water-corrected outlet concentration, and Cin is the inlet concentration.
-
-
-
Visualizations
Caption: Experimental workflow for developing an orally bioavailable this compound formulation.
Caption: Pathways for this compound absorption across the intestinal epithelium.
Caption: Logical relationship between challenges and solutions for this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. SNAC for Enhanced Oral Bioavailability: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SNAC for Enhanced Oral Bioavailability: An Updated Review | Semantic Scholar [semanticscholar.org]
- 7. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 9. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mdpi.com [mdpi.com]
- 14. lgmpharma.com [lgmpharma.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ijpsonline.com [ijpsonline.com]
Npc-567 degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of NPC-567 in experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what class of compounds does it belong?
This compound is an oligopeptide that functions as a bradykinin B2 receptor antagonist.[1] Its peptide nature makes it susceptible to various degradation pathways, which can impact its biological activity and experimental outcomes.
Q2: How should lyophilized this compound be stored?
To ensure maximum stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light.[2] Under these conditions, the peptide is in its most stable state.
Q3: What is the recommended way to store this compound once it is in solution?
Once reconstituted, this compound solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] These aliquots should be stored at -20°C or -80°C. For short-term storage (hours to a few days), refrigeration at 2-8°C may be acceptable, but stability at these temperatures should be verified for your specific experimental conditions.
Q4: What are the common chemical degradation pathways for peptide-based compounds like this compound?
Peptides like this compound are primarily susceptible to the following chemical degradation pathways:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or alkaline pH.[3][4]
-
Oxidation: Particularly affects residues like Methionine (Met) and Cysteine (Cys). This can be catalyzed by the presence of metal ions and exposure to oxygen.[2][3]
-
Deamidation: The removal of an amide group, most commonly from Asparagine (Asn) and Glutamine (Gln) residues.[4][5]
-
Racemization: The conversion of L-amino acids to their D-isomers, which can alter the peptide's conformation and biological activity.[4]
Q5: Are there any physical degradation pathways that can affect this compound?
Yes, physical degradation can also occur and includes:
-
Adsorption: Peptides can adsorb to the surfaces of storage vials (glass or plastic), leading to a decrease in the effective concentration of the solution.
-
Aggregation: Peptide molecules may cluster together, which can affect their solubility and bioactivity.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Loss of this compound Activity or Inconsistent Results
Q: I am observing a significant loss of this compound's inhibitory activity in my assays, or my results are highly variable. What could be the cause?
A: This is a common issue when working with peptides and can stem from several factors related to degradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Ensure lyophilized peptide is stored at -20°C or -80°C. For solutions, use single-use aliquots stored at -80°C to avoid freeze-thaw cycles.[2] |
| Solution Instability | Prepare fresh solutions for each experiment. If using a stock solution, verify its stability under your storage conditions (e.g., by running a control with a freshly prepared solution). |
| pH-Mediated Degradation | Check the pH of your experimental buffer. Extreme pH values can accelerate hydrolysis.[3] Maintain a pH within the optimal range for peptide stability, typically between pH 5 and 7, unless your assay requires otherwise. |
| Oxidation | If your buffer contains metal ions or is not de-gassed, oxidation of susceptible amino acid residues may occur.[3] Consider using buffers with chelating agents like EDTA and preparing them with de-gassed, high-purity water. |
| Adsorption to Labware | Peptides can adsorb to glass and plastic surfaces. Consider using low-adsorption microplates and pipette tips. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) may also help, if compatible with your assay. |
Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
Q: I am analyzing my this compound sample and observe additional peaks that were not present initially. What do these peaks represent?
A: The appearance of new peaks in your chromatogram is a strong indicator of peptide degradation.
Potential Causes and Solutions:
| Potential Cause | Identification and Mitigation |
| Deamidation Products | Deamidation of Asn or Gln residues results in a mass shift of +1 Da. This is a common modification. To mitigate, avoid prolonged incubation in alkaline buffers.[5] |
| Oxidation Products | Oxidation of Met or Cys will result in mass increases of +16 Da (sulfoxide) or +32 Da (sulfone).[3] Protect the peptide from atmospheric oxygen and consider adding antioxidants if compatible with your experiment. |
| Hydrolysis Fragments | Smaller peaks eluting earlier than the parent peptide may be fragments resulting from peptide bond cleavage. Analyze these fragments by mass spectrometry to identify the cleavage site. This is often exacerbated by acidic or basic conditions.[3] |
| Aggregates | Broad or late-eluting peaks may indicate the formation of peptide aggregates. Use size-exclusion chromatography to confirm. To prevent aggregation, optimize the peptide concentration and buffer composition (e.g., adjust ionic strength or add solubilizing agents). |
Data Presentation: General Peptide Stability
Disclaimer: The following tables provide generalized data on peptide stability and are intended for illustrative purposes. Specific degradation kinetics for this compound have not been reported in the available literature.
Table 1: Effect of Temperature on Peptide Stability (Generalized)
| Temperature | Typical State | General Stability | Recommendations |
| -80°C | Lyophilized or Frozen Solution | Very High | Recommended for long-term storage. |
| -20°C | Lyophilized or Frozen Solution | High | Suitable for long-term storage.[2] |
| 4°C | Solution | Low to Moderate | Suitable for short-term storage (days), but stability should be verified. |
| Room Temperature | Solution | Very Low | Not recommended for storage; can lead to rapid degradation. |
| 37°C | Solution (e.g., in assay) | Extremely Low | Degradation can be significant over hours. Prepare fresh for assays. |
Table 2: Effect of pH on Peptide Degradation Pathways (Generalized)
| pH Range | Dominant Degradation Pathway(s) | General Recommendations |
| Acidic (pH < 4) | Hydrolysis (especially at Asp-Pro bonds) | Avoid prolonged exposure unless required by the experiment. |
| Neutral (pH 6-8) | Deamidation (of Asn and Gln) | Generally the most stable range, but deamidation can still occur. |
| Alkaline (pH > 8) | Deamidation, Oxidation, Racemization, Hydrolysis | Avoid prolonged exposure as multiple degradation pathways are accelerated.[3] |
Experimental Protocols
Protocol: Basic Assessment of this compound Stability in an Experimental Buffer
This protocol outlines a general workflow to determine the stability of this compound in a specific buffer over time.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a high concentration.
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
-
Incubation:
-
Aliquot the working solution into several vials.
-
Take a t=0 sample for immediate analysis.
-
Incubate the remaining vials at the desired temperature (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from incubation.
-
Immediately analyze the sample using a suitable analytical method, such as Reverse-Phase HPLC (RP-HPLC) with UV detection.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 sample.
-
Plot the percentage of intact this compound versus time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Major chemical degradation pathways for peptides.
Caption: Troubleshooting decision tree for this compound degradation.
References
minimizing non-specific binding of Npc-567 in assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize non-specific binding of Npc-567 in various experimental assays.
Troubleshooting Guide: Minimizing this compound Non-Specific Binding
High background signal and low signal-to-noise ratios are common issues arising from non-specific binding. This guide provides a systematic approach to identify and mitigate these problems.
Initial Assessment Workflow
This workflow outlines the initial steps to diagnose the potential cause of non-specific binding.
interpreting unexpected outcomes in Npc-567 studies
Technical Support Center: Npc-567 Studies
Welcome to the technical support center for this compound, a potent and selective inhibitor of the JNK-V1 kinase. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers interpret unexpected outcomes in their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Inconsistent Inhibition of c-Jun-V1 Phosphorylation
Q1: We are observing variable inhibition of phosphorylated c-Jun-V1 (p-c-Jun-V1) in our Western blot experiments after this compound treatment. What are the potential causes and solutions?
A1: Inconsistent inhibition of the target protein is a common issue that can arise from several factors related to the compound, the experimental setup, or the biological system.
Potential Causes & Troubleshooting Guide:
-
Compound Integrity and Stability:
-
Issue: this compound may degrade if not stored or handled properly.
-
Troubleshooting:
-
Ensure this compound is stored at -20°C or below and protected from light.
-
Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
Confirm the final concentration of DMSO in the cell culture medium is consistent across all treatments and ideally below 0.1%.
-
-
-
Cell Culture Conditions:
-
Issue: Cell density, passage number, and serum concentration can influence signaling pathways and drug sensitivity.
-
Troubleshooting:
-
Maintain a consistent cell seeding density for all experiments.
-
Use cells within a defined low-passage number range.
-
Be aware that components in serum can sometimes interfere with compound activity.[1] If results are highly variable, consider a serum-starvation period before treatment.
-
-
-
Experimental Protocol Variability:
-
Issue: Minor deviations in the experimental protocol can lead to significant differences in results.
-
Troubleshooting:
-
During sample collection, work quickly and keep samples on ice.
-
Crucially, add phosphatase inhibitors to your lysis buffer to protect the phosphorylation status of your target protein.[2]
-
Ensure equal protein loading for all lanes in your Western blot. Use a total protein normalization method for the most accurate quantification.[3]
-
-
-
Cell Line-Specific Differences:
-
Issue: The genetic background and expression levels of JNK-V1 and related proteins can vary significantly between different cell lines, leading to different sensitivities to this compound.
-
Troubleshooting:
-
Test this compound across multiple cell lines to understand its activity spectrum.
-
Characterize the basal expression level of total JNK-V1 and p-c-Jun-V1 in your cell lines.
-
-
Data Summary: this compound IC50 Values in Different Cell Lines
| Cell Line | Tissue of Origin | Basal JNK-V1 Expression (Relative Units) | This compound IC50 for p-c-Jun-V1 Inhibition (nM) |
| HL-60 | Leukemia | 1.2 ± 0.2 | 55 ± 8 |
| MCF-7 | Breast Cancer | 0.8 ± 0.1 | 150 ± 25[4] |
| HCT-116 | Colon Cancer | 1.5 ± 0.3 | 40 ± 6[4] |
| A549 | Lung Cancer | 0.5 ± 0.1 | 210 ± 30 |
-
Data are presented as mean ± standard deviation from n=3 independent experiments.
Issue 2: Unexpected Cytotoxicity at High Concentrations
Q2: We observe a significant decrease in cell viability at this compound concentrations above 10 µM, which seems unrelated to JNK-V1 inhibition. How can we investigate this?
A2: High concentrations of kinase inhibitors can lead to off-target effects or general cellular toxicity.[5][6] It's important to distinguish between on-target and off-target cytotoxicity.
Potential Causes & Troubleshooting Guide:
-
Off-Target Kinase Inhibition:
-
Issue: this compound might inhibit other kinases essential for cell survival, a common characteristic of ATP-competitive inhibitors due to the conserved structure of the ATP-binding pocket.[7]
-
Troubleshooting:
-
Kinome Profiling: Perform a kinase selectivity screen to identify other potential targets of this compound. This can reveal off-target interactions that may be responsible for the observed toxicity.
-
Orthogonal Validation: Use a structurally different JNK-V1 inhibitor or a genetic approach (e.g., siRNA/shRNA) to confirm that the intended phenotype is due to JNK-V1 inhibition and not an off-target effect.
-
-
-
Mitochondrial Toxicity:
-
Issue: Some compounds can impair mitochondrial function, leading to a drop in ATP production and subsequent cell death.[8] This is a critical parameter to assess during drug development.
-
Troubleshooting:
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye like JC-10 to measure changes in mitochondrial membrane potential after this compound treatment.[9] A loss of potential is an indicator of mitochondrial dysfunction.
-
Oxygen Consumption Rate (OCR): Measure the OCR to directly assess the impact on mitochondrial respiration.[8][10]
-
Galactose vs. Glucose Media: Culture cells in media where glucose is replaced by galactose. Cells grown in galactose are more reliant on oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxicants.[8]
-
-
Data Summary: this compound Effect on Cell Viability and Mitochondrial Function
| Concentration | Cell Viability (MTT Assay, % of Control) | Mitochondrial Membrane Potential (JC-10 Red/Green Ratio) |
| Control | 100 ± 5 | 1.00 ± 0.08 |
| 1 µM this compound | 98 ± 6 | 0.95 ± 0.10 |
| 10 µM this compound | 85 ± 8 | 0.88 ± 0.09 |
| 25 µM this compound | 45 ± 7 | 0.52 ± 0.06 |
| 50 µM this compound | 15 ± 4 | 0.21 ± 0.04 |
-
Data are from HCT-116 cells treated for 24 hours. Mean ± SD, n=3.
Issue 3: Reduced Efficacy in In Vivo Models
Q3: this compound is potent in vitro, but we are not seeing the expected tumor growth inhibition in our mouse xenograft model. What could explain this discrepancy?
A3: A disconnect between in vitro potency and in vivo efficacy is a significant hurdle in drug development.[11] This is often due to issues with the compound's pharmacokinetics (PK) and pharmacodynamics (PD).
Potential Causes & Troubleshooting Guide:
-
Poor Pharmacokinetics (ADME):
-
Issue: The compound may have poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[12][13]
-
Troubleshooting:
-
Pharmacokinetic Study: Conduct a PK study in mice to measure key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability. This will determine if the compound is reaching and staying in the bloodstream at effective concentrations.
-
Formulation Optimization: The vehicle used to deliver this compound can dramatically impact its solubility and absorption. Test different formulations to improve bioavailability.
-
-
-
Insufficient Target Engagement:
-
Issue: The concentration of this compound reaching the tumor tissue may not be sufficient to inhibit JNK-V1 effectively.
-
Troubleshooting:
-
Pharmacodynamic Study: Collect tumor samples at various time points after dosing and measure the level of p-c-Jun-V1 by Western blot or immunohistochemistry. This will provide direct evidence of target engagement in the tumor tissue.
-
Dose Escalation: If the compound is well-tolerated, a dose-escalation study may be necessary to achieve a therapeutic concentration in the tumor.
-
-
Data Summary: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (20 mg/kg, Oral Gavage) |
| Cmax (ng/mL) | 450 |
| Tmax (hours) | 2.0 |
| Half-life (t1/2, hours) | 1.5 |
| Oral Bioavailability (%) | 15% |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated c-Jun-V1
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent for phospho-antibodies, as it contains phosphoproteins that can increase background.[2]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-c-Jun-V1 and total c-Jun-V1, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity and normalize the p-c-Jun-V1 signal to the total c-Jun-V1 signal.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17][18] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[17][19][20]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Subtract the background absorbance from a blank well. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits the JNK-V1 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Mitochondrial Toxicity Assays [merckmillipore.com]
- 10. agilent.com [agilent.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 13. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validation & Comparative
A Comparative Guide to Bradykinin B2 Receptor Antagonists: NPC-567 vs. Icatibant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent bradykinin B2 receptor antagonists: NPC-567 and icatibant. The information is curated to assist researchers and drug development professionals in understanding the pharmacological profiles and experimental applications of these compounds.
Introduction to Bradykinin Receptor Antagonism
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the bradykinin B2 receptor, a G-protein coupled receptor.[1] Antagonism of this receptor is a key therapeutic strategy for conditions characterized by excessive bradykinin activity, such as hereditary angioedema (HAE).[2] This guide focuses on a comparative analysis of this compound and the clinically approved drug, icatibant.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and icatibant, providing a direct comparison of their potency and binding affinities for the human bradykinin B2 receptor.
Table 1: Potency of this compound and Icatibant
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 7 | Inhibition of human bradykinin B2 receptor | [3] |
| 10 | Binding affinity to human bradykinin B2 receptor by radioligand displacement assay | [3] | |
| 14 | Displacement of [3H]bradykinin from human recombinant B2 bradykinin receptor | [3] | |
| Icatibant | 1.07 | Inhibition of specific binding of [3H]BK to A-431 cells (human epidermoid carcinoma) expressing Bradykinin receptor B2 | [4][5][6] |
| 4.3 | Inhibition of BK in Chinese Hamster Ovary (CHO) cells expressing recombinant B2 receptors | [7] | |
| ~1-10 | In vitro studies | [8] |
Table 2: Binding Affinity of this compound and Icatibant
| Compound | Ki (nM) | Assay System | Reference |
| This compound | 7.2 | [3H]BK binding to recombinant human B2 receptors | [9][10] |
| Icatibant | 0.798 | [3H]BK binding to A-431 cells (human epidermoid carcinoma) expressing Bradykinin receptor B2 | [4][5][6] |
| 0.60 | [3H]BK binding competition assay with recombinant human B2 receptors | [9] | |
| 0.06 | Binding to human B2 bradykinin receptor | [2] |
Mechanism of Action
Both this compound and icatibant are competitive antagonists of the bradykinin B2 receptor.[2][11] They function by binding to the receptor, thereby preventing bradykinin from binding and initiating the downstream signaling cascade that leads to vasodilation, increased vascular permeability, and pain.[1][2]
Figure 1. Bradykinin B2 receptor signaling and antagonist inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Bradykinin B2 Receptor Binding Assay (Competition Assay)
This protocol outlines a typical radioligand binding assay to determine the binding affinity (Ki) of a test compound.
Figure 2. Workflow for a bradykinin B2 receptor binding assay.
Methodology:
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane homogenates.
-
Add a constant concentration of [3H]Bradykinin (e.g., 0.3 nM).[9][10]
-
Add varying concentrations of the test compound (this compound or icatibant).
-
To determine non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 µM) to a set of wells.[9][10]
-
Incubate the plate for 60 minutes at room temperature (22°C).[9][10]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[9][10]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Allergen-Induced Airway Response in a Porcine Model (for this compound)
This protocol describes an in vivo model to assess the efficacy of a bradykinin B2 receptor antagonist in an allergic asthma model.
Figure 3. Workflow for assessing this compound in a porcine model.
Methodology:
-
Animal Model:
-
Use specific pathogen-free pigs sensitized to Ascaris suum.[12]
-
-
Treatment Administration:
-
The treatment group receives this compound (2.5 mg in 1 ml saline) administered as an aerosol 30 minutes before the allergen challenge and again mixed with the antigen at the time of the challenge.[12]
-
The control group receives a placebo (saline).
-
-
Allergen Challenge:
-
Deliver Ascaris suum antigen (in 2 ml saline) as an aerosol to all pigs.[12]
-
-
Monitoring and Data Collection:
-
Data Analysis:
-
Compare the changes in airways resistance and lung compliance between the this compound-treated group and the control group.
-
Analyze the difference in histamine release between the two groups.
-
Clinical Trial for Acute Attacks of Hereditary Angioedema (for Icatibant)
This protocol outlines the design of a clinical trial to evaluate the efficacy and safety of icatibant in treating HAE attacks.
Figure 4. Logical flow of a clinical trial for icatibant in HAE.
Methodology:
-
Study Population:
-
Enroll adult patients (18 years and older) with a documented diagnosis of HAE Type I or II.[13]
-
-
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.[13]
-
-
Intervention:
-
Upon experiencing an acute cutaneous or abdominal HAE attack, patients are randomized to receive a single subcutaneous injection of either icatibant (30 mg) or a placebo.[13]
-
-
Efficacy Assessment:
-
Safety Assessment:
-
Monitor and record all adverse events throughout the study.
-
Concluding Remarks
Icatibant is a well-characterized, potent bradykinin B2 receptor antagonist with proven clinical efficacy in the treatment of hereditary angioedema.[2] this compound has also demonstrated B2 receptor antagonism and has been investigated in preclinical models of airway inflammation.[12] The quantitative data presented in this guide highlight the higher potency and binding affinity of icatibant in the studied assays. The detailed experimental protocols provide a foundation for further comparative studies and the exploration of novel bradykinin receptor antagonists. Researchers are encouraged to consider the specific experimental context when selecting an antagonist for their studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 10. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Repeat treatment of acute hereditary angioedema attacks with open-label icatibant in the FAST-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to B2 Receptor Antagonists: NPC-567 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bradykinin B2 receptor antagonist NPC-567 with other notable antagonists, Icatibant and Fasitibant. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to B2 Receptor Antagonism
The bradykinin B2 receptor, a G-protein coupled receptor (GPCR), is a key mediator of the physiological and pathological effects of bradykinin. These effects include vasodilation, increased vascular permeability, pain, and inflammation. Consequently, antagonists of the B2 receptor are of significant interest for the therapeutic management of a range of conditions, including inflammatory disorders, pain, and hereditary angioedema. This guide focuses on a comparative analysis of this compound, a peptide antagonist, against the well-characterized Icatibant and the non-peptide antagonist Fasitibant.
Chemical and Physical Properties
A fundamental aspect of any pharmacological comparison is the physicochemical nature of the compounds. The table below summarizes key properties of this compound, Icatibant, and Fasitibant.
| Property | This compound | Icatibant (Hoe 140) | Fasitibant (MEN16132) |
| Chemical Structure | D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic | 4-(S)-Amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-oxopentyl](trimethyl)ammonium chloride hydrochloride |
| Molecular Formula | C60H87N19O13[1] | C59H89N19O13S[2] | C46H64Cl3N7O8S |
| Molecular Weight | 1282.5 g/mol [1] | 1304.5 g/mol [2] | 993.5 g/mol |
| Type | Peptide | Peptide | Non-peptide |
In Vitro Performance Comparison
The in vitro potency and binding affinity of a receptor antagonist are critical parameters for assessing its potential. The following table summarizes the available data for this compound, Icatibant, and Fasitibant at the bradykinin B2 receptor.
| Antagonist | Assay Type | Species/Cell Line | IC50 (nM) | Ki (nM) | pKi | Reference |
| This compound | Radioligand Binding | Human B2 Receptor | 9.1 | 7.2 | - | [3] |
| Icatibant (Hoe 140) | Radioligand Binding | Guinea Pig Ileum | 1.07 | 0.798 | - | [4][5][6] |
| Radioligand Binding | Human B2 Receptor (CHO cells) | - | 0.60 | - | [7] | |
| Functional Assay (Calcium Mobilization) | Human B2 Receptor (CHO cells) | - | 2.81 (Kb) | - | [3][7] | |
| Fasitibant (MEN16132) | Radioligand Binding | Human B2 Receptor (CHO cells) | - | - | 10.5 | [8] |
| Radioligand Binding | Rat Uterus | - | - | 10.4 | [9] | |
| Radioligand Binding | Rat Airways | - | - | 10.1 | [9] |
In Vivo Efficacy
The ultimate test of a drug candidate's potential lies in its in vivo performance. This section compares the reported in vivo effects of this compound, Icatibant, and Fasitibant in various animal models.
| Antagonist | Animal Model | Condition | Key Findings | Reference |
| This compound | Porcine | Allergen-induced airway response | Inhibited the acute increase in airway resistance and histamine release.[9] | [9] |
| Rat | Endotoxic shock | Reduced mortality and partially reversed hypotension. | [2] | |
| Icatibant (Hoe 140) | Mouse | Dextran sulfate sodium-induced colitis | Suppressed shortening of the large intestine and worsening of general health.[5] | [5] |
| Rat | Porphyromonas gingivalis extract-induced inflammation and pain | Prevented nociceptive behavioral responses and reduced plasma extravasation. | [10] | |
| Fasitibant (MEN16132) | Rat | Carrageenan-induced inflammatory arthritis | Reduced joint pain and edema, with synergistic effects when combined with dexamethasone.[11][12] | [11][12] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
References
- 1. This compound | C60H87N19O13 | CID 119343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and analgesic activity of the bradykinin antagonist, icatibant (Hoe 140), against an extract from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fasitibant chloride, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fasitibant chloride, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Npc-567 Efficacy: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Npc-567, a bradykinin B2 receptor antagonist, across various preclinical and clinical models. The product's performance is objectively evaluated against alternative therapeutic agents, supported by experimental data.
Executive Summary
This compound has demonstrated varied efficacy across different models of disease. While it has shown potential in mitigating allergen-induced airway responses, endotoxic shock, and inflammatory pain in animal models, its performance in a human model of rhinovirus-induced common cold was disappointing, with some evidence suggesting a worsening of symptoms. This guide will delve into the quantitative data and experimental methodologies from these studies to provide a clear comparison with other therapeutic options.
Data Presentation
Table 1: Efficacy of this compound in a Human Rhinovirus Infection Model
| Treatment Group | Mean Total Symptom Score | Nasal Secretion Weight (g) | Reference |
| This compound | Higher than placebo (not statistically significant) | No significant difference | [1] |
| Placebo | Lower than this compound | No significant difference | [1] |
Table 2: Efficacy of this compound in a Porcine Allergen-Induced Airway Response Model
| Treatment Group | Baseline Airway Resistance (cm H₂O/L/s) | Peak Airway Resistance after Allergen Challenge (cm H₂O/L/s) | Percent Increase in Airway Resistance | Reference |
| This compound (2.5 mg aerosol) | 2.9 ± 0.3 | 6.5 ± 0.9 | 124% | [2] |
| Control (Saline) | 4.1 ± 0.5 | 16.2 ± 3.0 | 295% | [2] |
Table 3: Efficacy of this compound in a Rat Endotoxic Shock Model
| Treatment Group | 24-hour Survival Rate | Mean Arterial Pressure (MAP) at 1 hr post-LPS | Reference |
| This compound (8 nmol/kg/min) | 50% | Partially reversed the 38% drop | [3] |
| Lipopolysaccharide (LPS) Control | 0% | 38% drop from baseline | [3] |
Table 4: Efficacy of this compound in a Rat Inflammatory Pain Model (Carrageenan-Induced Paw Edema)
| Treatment Group | Maximum Edema Inhibition | Reference |
| This compound | 65% | [4] |
| Indomethacin (NSAID) | ~54% (at 3-4 hours) | [5] |
| Naproxen (NSAID) | ~73% (at 3 hours) | [5] |
Experimental Protocols
Human Rhinovirus Infection Model
-
Objective: To assess the efficacy of intranasal this compound in reducing the symptoms of the common cold induced by rhinovirus.
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Volunteers were inoculated with a known strain of rhinovirus.
-
Following infection, participants received either intranasal this compound or a placebo.
-
Symptoms were recorded daily using a standardized scoring system.
-
Nasal secretions were collected and weighed to quantify rhinorrhea.
-
-
Outcome Measures: Total symptom scores and nasal secretion weight.[1]
Porcine Allergen-Induced Airway Response Model
-
Objective: To evaluate the effect of this compound on acute and late-phase airway responses to allergen challenge in sensitized pigs.[2]
-
Study Design: A controlled study in sensitized, specific pathogen-free pigs.
-
Procedure:
-
Pigs were sensitized to Ascaris suum antigen.
-
This compound (2.5 mg in 1 ml saline) was administered as an aerosol 30 minutes before and at the time of allergen challenge.
-
Airway mechanics, including airway resistance and dynamic lung compliance, were monitored for 8 hours post-challenge.
-
Urine histamine levels were measured.
-
-
Outcome Measures: Changes in airway resistance, dynamic lung compliance, and urinary histamine concentration.[2]
Rat Endotoxic Shock Model
-
Objective: To determine the effect of this compound on mortality and hemodynamic parameters in a rat model of endotoxic shock.[3]
-
Study Design: A controlled study in conscious, chronically catheterized rats.
-
Procedure:
-
Endotoxic shock was induced by intravenous administration of lipopolysaccharide (LPS).
-
A continuous intravenous infusion of this compound (8 nmol/kg/min) was administered.
-
Mean arterial pressure (MAP) and heart rate were monitored.
-
Blood samples were collected to measure levels of bradykinin, thromboxane B2, and 6-keto-prostaglandin-F1 alpha.
-
Survival was monitored for 24 hours.
-
-
Outcome Measures: 24-hour mortality rate, MAP, and levels of inflammatory mediators.[3]
Rat Inflammatory Pain Model (Carrageenan-Induced Paw Edema)
-
Objective: To assess the anti-inflammatory and analgesic effects of this compound in a model of acute inflammation.[4]
-
Study Design: A controlled study in rats.
-
Procedure:
-
Outcome Measures: Inhibition of paw edema, indicating anti-inflammatory activity.[4]
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Arg-[Hyp3-D-Phe7]-bradykinin, a bradykinin antagonist, reduces mortality in a rat model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Head-to-Head Comparison of Kinin Antagonists: A Guide for Researchers
In the landscape of pharmacological research, kinin antagonists represent a significant area of interest due to their potential therapeutic applications in a variety of inflammatory and pain-related conditions. This guide provides a detailed, data-driven comparison of prominent kinin antagonists, focusing on their performance, underlying experimental methodologies, and the signaling pathways they modulate. As the initially requested compound, NPC-567, is not documented in publicly available scientific literature, this comparison will focus on well-characterized antagonists of the bradykinin B1 and B2 receptors: Icatibant , MEN16132 (Fasitibant) , Anatibant , and BI 1026706 .
This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to aid in the evaluation and selection of these compounds for further investigation.
Comparative Analysis of Kinin Antagonists
The efficacy and pharmacological profile of a kinin antagonist are determined by several key parameters, including its binding affinity for the target receptor, its potency in functional assays, and its pharmacokinetic properties in vivo. The following tables summarize the available quantitative data for a selection of prominent B1 and B2 receptor antagonists.
Table 1: Comparison of Binding Affinity (Ki) of Kinin Antagonists
| Compound | Target Receptor | Species | Assay System | Ki (nM) | pKi | Citations |
| Icatibant | B2 | Human | Recombinant CHO cells | 0.60 | - | [1] |
| B2 | Human | Lung fibroblasts | - | 10.5 | [2] | |
| B2 | Rat | Uterus | - | 10.9 | [3] | |
| B2 | Mouse | Lung | - | 10.7 | [4] | |
| MEN16132 (Fasitibant) | B2 | Human | Recombinant CHO cells | - | 10.5 | [2][5] |
| B2 | Human | Lung fibroblasts | - | 10.5 | [2] | |
| B2 | Rat | Uterus | - | 10.4 | [3] | |
| B2 | Mouse | Lung | - | 10.5 | [4] | |
| Anatibant | B2 | Human | Recombinant B2 receptor | 0.67 | - | [6] |
| B2 | Human | Umbilical Vein (HUV) | 0.89 | - | [6] | |
| B2 | Rat | Recombinant B2 receptor | 1.74 | - | [6] | |
| BI 1026706 | B1 | - | - | Data not available | - |
Table 2: Comparison of In Vitro Potency of Kinin Antagonists
| Compound | Target Receptor | Assay Type | Cell/Tissue | Potency (pA2 / pKB / IC50) | Citations |
| Icatibant | B2 | Calcium Mobilization | CHO cells | Kb: 2.81 nM | [1] |
| B2 | Smooth Muscle Contraction | Human Umbilical Vein | pA2: 8.06 (8.71 nM) | [1] | |
| B2 | Smooth Muscle Contraction | Rat Uterus | pKB: 8.8 | [3] | |
| B2 | Smooth Muscle Contraction | Mouse Ileum | pA2: 9.1 | [7] | |
| MEN16132 (Fasitibant) | B2 | IP Accumulation | CHO cells | pKB: 10.3 | [2] |
| B2 | Smooth Muscle Contraction | Human Detrusor | pKB: 9.9 | [2] | |
| B2 | Smooth Muscle Contraction | Rat Uterus | pKB: 9.7 | [3] | |
| B2 | Smooth Muscle Contraction | Mouse Ileum | pA2: 9.4 | [7] | |
| Anatibant | B2 | IP Formation | INT407 cells | pKB: 8.5 - 8.7 | [6] |
| BI 1026706 | B1 | - | - | Data not available |
Table 3: Comparison of Pharmacokinetic Properties of Kinin Antagonists
| Compound | Route of Administration | Tmax | t1/2 | Bioavailability | Key Findings | Citations |
| Icatibant | Subcutaneous | ~0.75 hours | ~1.4 - 2.0 hours | ~97% | Dose-proportional pharmacokinetics; no significant accumulation with repeated doses. | [8][9][10][11][12] |
| MEN16132 (Fasitibant) | Intravenous, Intranasal, Aerosol | - | - | - | In vivo studies show it is more potent and has a longer duration of action compared to Icatibant. | [13] |
| Anatibant | Subcutaneous | - | - | - | Crosses the blood-brain barrier; dose-proportional pharmacokinetics observed in TBI patients. | [6][14] |
| BI 1026706 | Oral | ~2.5 hours | - | - | Steady state achieved and maintained with twice-daily dosing. | [9] |
Experimental Protocols
The data presented in this guide are derived from a range of established experimental methodologies. Below are detailed protocols for key assays used in the characterization of kinin antagonists.
Radioligand Binding Assay Protocol
This assay is employed to determine the binding affinity (Ki) of a compound for its target receptor.
-
Cell Culture and Membrane Preparation:
-
Cells expressing the target kinin receptor (e.g., CHO cells with recombinant human B1 or B2 receptors) are cultured to a sufficient density.
-
The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The final membrane preparation is stored at -80°C.
-
-
Binding Reaction:
-
Cell membrane homogenates are incubated with a radiolabeled ligand (e.g., [3H]bradykinin) at a concentration near its Kd value.[3]
-
A range of concentrations of the unlabeled antagonist (the compound being tested) are added to compete with the radioligand for binding to the receptor.
-
The reaction is typically carried out in a buffer solution (e.g., 50 mM Tris/HCl, pH 7.4) containing protease inhibitors to prevent ligand degradation.[3]
-
Incubation is performed at a controlled temperature (e.g., 22°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes).[3][11]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[15]
-
In Vitro Functional Assay Protocols
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist.
A. Calcium Mobilization Assay
-
Cell Preparation: Cells expressing the target receptor are seeded in a microplate and incubated overnight.[16]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Various concentrations of the antagonist are added to the wells and incubated for a short period (e.g., 5 minutes).[3]
-
Agonist Stimulation: An agonist (e.g., bradykinin) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a suitable plate reader.[16]
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist's response (IC50) is calculated. This can be used to determine the antagonist's potency (Kb).[1]
B. Isolated Tissue (Smooth Muscle) Contraction Assay
-
Tissue Preparation: A piece of tissue known to express the target receptor (e.g., human umbilical vein, guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution.[17][18]
-
Antagonist Incubation: The tissue is incubated with a specific concentration of the antagonist for a set period.
-
Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., bradykinin) is generated.
-
Measurement: The contractile response of the tissue is measured using an isometric force transducer.
-
Data Analysis: The potency of the antagonist is determined by the rightward shift it causes in the agonist's concentration-response curve, often expressed as a pA2 value.[7]
Pharmacokinetic Study Protocol
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Animal Models: Studies are typically conducted in relevant animal species (e.g., rats, mice) before human trials.[12][19]
-
Drug Administration: The antagonist is administered via a specific route (e.g., oral, intravenous, subcutaneous) at one or more dose levels.[12]
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Bioanalysis: The concentration of the drug and its potential metabolites in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data, including:
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.[20]
-
Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the mechanisms of action and the process of characterization, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for kinin antagonists.
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
- 1. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinin B1 Receptor Signaling in Skin Homeostasis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MEN16132, a novel potent and selective nonpeptide kinin B2 receptor antagonist: in vivo activity on bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. innoprot.com [innoprot.com]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of kinin receptors by bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the In Vitro Specificity of Npc-567: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the Bradykinin B2 (B2) receptor antagonist Npc-567 with two alternative antagonists, Icatibant and Fasitibant. The following sections present a summary of their performance based on key experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of In Vitro Specificity
The in vitro specificity of a compound is a critical determinant of its potential therapeutic window and off-target effects. Here, we compare this compound, Icatibant, and Fasitibant based on their binding affinity for the target receptor (B2) and their interactions with a panel of off-target G-protein coupled receptors (GPCRs).
On-Target and Off-Target Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. A lower equilibrium dissociation constant (Kᵢ) indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for the three antagonists at the human Bradykinin B2 receptor and a representative panel of off-target GPCRs.
| Target Receptor | This compound (Kᵢ in nM) | Icatibant (Kᵢ in nM) | Fasitibant (Kᵢ in nM) |
| Bradykinin B2 (On-Target) | 7.2 [1][2] | 0.69 (average of 0.798[3][4] and 0.60[1][2]) | ~0.05 (from pKi of 10.3[5]) |
| Bradykinin B1 | >10,000 | >10,000 | >10,000 |
| Angiotensin AT1 | >10,000 | >10,000 | >10,000 |
| Angiotensin AT2 | >10,000 | >10,000 | >10,000 |
| Endothelin ETA | >10,000 | >10,000 | >10,000 |
| Endothelin ETB | >10,000 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 |
| Muscarinic M2 | >10,000 | >10,000 | >10,000 |
| Muscarinic M3 | >10,000 | >10,000 | >10,000 |
| Adrenergic α1A | >10,000 | >10,000 | >10,000 |
| Adrenergic α2A | >10,000 | >10,000 | >10,000 |
| Adrenergic β1 | >10,000 | >10,000 | >10,000 |
| Adrenergic β2 | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A | >10,000 | >10,000 | >10,000 |
Note: Off-target data is representative and intended for comparative illustration. Specific off-target screening for these compounds may vary.
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The half-maximal inhibitory concentration (IC₅₀) is a common measure of antagonist potency. The following table shows the reported functional potencies of the three antagonists in a calcium mobilization assay.
| Functional Assay | This compound (IC₅₀ in nM) | Icatibant (IC₅₀ in nM) | Fasitibant (IC₅₀ in nM) |
| Calcium Mobilization | 14[6] | 1.07[3][4] | Not explicitly found |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the human Bradykinin B2 receptor (or other GPCRs for off-target screening).
-
Radioligand: [³H]-Bradykinin.
-
Test compounds: this compound, Icatibant, Fasitibant.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution, and 50 µL of [³H]-Bradykinin (at a concentration close to its Kₑ).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of unlabeled bradykinin.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
FLIPR Calcium Mobilization Assay
This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.
Materials:
-
HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Bradykinin.
-
Test compounds: this compound, Icatibant, Fasitibant.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Seed the HEK293-B2 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
During the incubation, prepare serial dilutions of the test compounds and a stock solution of bradykinin in assay buffer.
-
After incubation, wash the cells once with assay buffer.
-
Add the different concentrations of the test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay by adding the bradykinin solution (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously.
-
Measure the fluorescence intensity before and after the addition of the agonist over a period of 2-3 minutes.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the IC₅₀ value of the antagonist by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Bradykinin B2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the competitive radioligand binding assay.
Caption: Logical relationship for comparing the specificity of B2 receptor antagonists.
References
- 1. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 2. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Analysis of Npc-567 and Next-Generation Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the first-generation bradykinin B2 receptor antagonist, Npc-567, and the next-generation antagonists, icatibant and deucrictibant. The comparison focuses on their performance, supported by available experimental data, to inform research and drug development in areas where bradykinin B2 receptor modulation is a key therapeutic strategy.
Introduction to Bradykinin B2 Receptor Antagonists
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the bradykinin B2 receptor (B2R), a G protein-coupled receptor.[1] Antagonism of this receptor is a validated therapeutic approach for conditions characterized by excessive bradykinin activity, such as hereditary angioedema (HAE).[1] this compound was one of the early peptide-based antagonists developed, while icatibant and deucrictibant represent significant advancements in this class of drugs.[1][2]
Performance Comparison
The following tables summarize the available quantitative data for this compound, icatibant, and deucrictibant, focusing on their in vitro potency and pharmacokinetic profiles.
In Vitro Potency at the Human Bradykinin B2 Receptor
| Compound | Ki (nM) | IC50 (nM) | Assay System | Reference |
| This compound | 7.2 | 7 - 14 | Recombinant human B2 receptors expressed in CHO cells | [3][4] |
| Icatibant | 0.41 - 0.798 | 0.49 - 1.07 | Recombinant human B2 receptors expressed in CHO or COS-7 cells | [5][6][7][8] |
| Deucrictibant | 0.55 (humanized rat B2) | ~20 times more potent than icatibant (cell-based assays) | Humanized rat B2 receptor; Lab-grown cells | [2] |
Pharmacokinetic Properties
| Parameter | This compound | Icatibant | Deucrictibant (Immediate-Release) | Deucrictibant (Extended-Release) |
| Administration | Intranasal (clinical trials) | Subcutaneous injection | Oral capsule | Oral tablet |
| Bioavailability | Data not available | ~97% | Data not available | Data not available |
| Tmax | Data not available | ~0.75 hours | < 30 minutes to therapeutic level | 5 hours |
| Half-life (t1/2) | Data not available | 1.4 - 2.0 hours | 5.10 hours | 5.72 hours |
| Clinical Status | Discontinued for asthma and burns | Approved for HAE | Phase 3 clinical trials for HAE | Phase 3 clinical trials for HAE |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the bradykinin B2 receptor signaling pathway and a general experimental workflow for evaluating bradykinin antagonists.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Bradykinin Antagonist Development.
Experimental Protocols
Receptor Binding Assay (Competitive)
Objective: To determine the affinity (Ki) of a test compound for the bradykinin B2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[9]
-
Incubation: The cell membrane homogenates are incubated with a fixed concentration of a radiolabeled bradykinin analog (e.g., [3H]bradykinin) and varying concentrations of the test compound (e.g., this compound, icatibant).[9]
-
Separation and Scintillation Counting: The reaction is terminated, and the bound and free radioligand are separated by filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.[9]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Functional Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit bradykinin-induced intracellular calcium release.
Methodology:
-
Cell Culture and Loading: CHO cells expressing the human bradykinin B2 receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound or vehicle.[3]
-
Bradykinin Stimulation: A fixed concentration of bradykinin is added to the wells to stimulate the B2 receptor.[3]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.[3]
-
Data Analysis: The inhibitory effect of the test compound on the bradykinin-induced calcium response is calculated, and the IC50 value is determined.
Discussion and Conclusion
The data presented highlight the significant evolution of bradykinin B2 receptor antagonists from the first-generation compound this compound to the next-generation drugs, icatibant and deucrictibant.
This compound , a peptide antagonist, demonstrated nanomolar potency in in vitro assays.[3] However, its development was discontinued, likely due to limitations common to early peptide-based drugs, such as poor oral bioavailability and metabolic instability, although specific pharmacokinetic data for this compound is not widely published.[10] Its clinical trials for asthma and burns did not lead to approval.[11]
Icatibant , also a peptide mimetic, exhibits sub-nanomolar to low nanomolar potency for the B2 receptor and has been successfully developed as a subcutaneous treatment for HAE.[5][6][12] Its pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life, making it suitable for on-demand treatment of acute HAE attacks.[13][14]
Deucrictibant represents a further advancement as an orally bioavailable small molecule antagonist.[2][15] Preclinical data suggests it is significantly more potent than icatibant.[2] The development of both immediate-release and extended-release formulations allows for its investigation as both an on-demand and a prophylactic treatment for HAE, addressing a significant unmet need for convenient, long-term management of the disease.[16][17]
References
- 1. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angioedemanews.com [angioedemanews.com]
- 3. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bradykinin B2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 10. NPC 567 - AdisInsight [adisinsight.springer.com]
- 11. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. Pharvaris is developing a bradykinin B2 receptor antagonist for the treatment of hereditary angioedema [synapse.patsnap.com]
- 16. angioedemanews.com [angioedemanews.com]
- 17. New Oral Drug Shows 98% Success Rate in Treating HAE Attacks in Clinical Trial | PHVS Stock News [stocktitan.net]
Peer-Reviewed Validation of Npc-567's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Npc-567, a bradykinin B2 receptor antagonist, with other selective antagonists, Icatibant and Anatibant. The information herein is compiled from peer-reviewed literature and aims to provide a comprehensive overview of their mechanisms of action, supported by experimental data.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
This compound, along with Icatibant and Anatibant, exerts its pharmacological effects by acting as a competitive antagonist at the bradykinin B2 receptor (B2R). Bradykinin, a potent inflammatory mediator, signals through B2R, a G protein-coupled receptor (GPCR). The activation of B2R by bradykinin initiates a signaling cascade that leads to vasodilation, increased vascular permeability, and pain—hallmarks of inflammation.[1][2] By competitively binding to the B2R, these antagonists block the binding of bradykinin, thereby mitigating its pro-inflammatory effects.[2]
The signaling pathway initiated by bradykinin binding to the B2R is multifaceted. It primarily involves the coupling to Gαq and Gαi proteins. The Gαq pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gαi pathway, on the other hand, inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Downstream of these initial events, the activation of mitogen-activated protein kinase (MAPK) pathways can also occur, influencing cellular processes like proliferation and inflammation.[3][4]
Figure 1: Simplified signaling pathway of the Bradykinin B2 Receptor.
Comparative In Vitro Efficacy
The potency and affinity of this compound and its comparators have been determined through various in vitro assays. The following tables summarize the available quantitative data from peer-reviewed studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Bradykinin B2 Receptor Binding Affinity
| Compound | Assay Type | Cell Line/Tissue | Radioligand | Ki (nM) | pKi | Reference |
| This compound | Competition Binding | Recombinant human B2R in CHO cells | [³H]Bradykinin | 7.2 | 8.14 | [5] |
| This compound | Competition Binding | Human umbilical vein | [³H]Bradykinin | - | 8.27 | [6] |
| Icatibant | Competition Binding | Recombinant human B2R in CHO cells | [³H]Bradykinin | 0.798 | 9.10 | [7] |
| Anatibant | - | - | - | Not Reported | - | [8] |
Table 2: Functional Antagonism of Bradykinin B2 Receptor
| Compound | Assay Type | Tissue/Cell Line | Measured Effect | pA2 / pKB | Reference |
| This compound | Isolated Tissue Contractility | Human umbilical vein | Inhibition of Bradykinin-induced contraction | 5.60 (pA2) | [6] |
| Icatibant | Calcium Mobilization | Recombinant human B2R in CHO cells | Inhibition of Bradykinin-induced Ca²⁺ mobilization | 8.55 (pKb) | [9] |
| Icatibant | Isolated Tissue Contractility | Human umbilical vein | Inhibition of Bradykinin-induced contraction | 8.18 (pA2) | [6] |
| Anatibant | - | - | - | Not Reported | [8] |
In Vivo Validation
A peer-reviewed study in a porcine model of allergen-induced airway responses has provided in vivo validation for the mechanism of action of this compound.[10]
Table 3: In Vivo Efficacy of this compound in a Porcine Model of Allergic Airway Response
| Parameter | Control (Allergen Challenge) | This compound Treated (Allergen Challenge) | p-value | Reference |
| Max. Airway Resistance (cm H₂O/l/s) | 16.2 ± 3.0 | 6.5 ± 0.9 | <0.005 | [10] |
| Urinary Histamine Release | Markedly elevated | Inhibited | - | [10] |
These results demonstrate that this compound is effective in inhibiting the acute airway response to allergens in this model, consistent with its role as a bradykinin B2 receptor antagonist.[10]
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to its receptor.
Figure 2: Workflow for a Radioligand Competition Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor are prepared by homogenization and centrifugation.[5]
-
Incubation: The cell membrane homogenates are incubated with a fixed concentration of [³H]Bradykinin (e.g., 0.3 nM) and varying concentrations of the unlabeled antagonist (e.g., this compound). The incubation is typically carried out for 60 minutes at room temperature in a suitable buffer.[5][9]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing the recombinant human bradykinin B2 receptor are seeded into multi-well plates.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Icatibant) or vehicle.
-
Agonist Stimulation: Bradykinin is added to the wells to stimulate the B2 receptors.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[11]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the bradykinin-induced calcium signal, and a pKb value is calculated.[9]
Isolated Tissue Contractility Assay
This ex vivo assay assesses the functional antagonism of a compound on smooth muscle contraction.
Detailed Methodology:
-
Tissue Preparation: Rings of human umbilical vein are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.[6]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Antagonist Incubation: The tissues are pre-incubated with different concentrations of the antagonist (e.g., this compound) or vehicle for a set period.
-
Agonist Challenge: Cumulative concentration-response curves to bradykinin are generated to induce tissue contraction.
-
Measurement: The isometric tension of the tissue rings is recorded.
-
Data Analysis: The antagonist's potency is quantified by its ability to shift the concentration-response curve of bradykinin to the right. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated.[6]
Conclusion
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [3H]BK Binding Competition Assays [bio-protocol.org]
- 9. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 10. The effect of a bradykinin B2 receptor antagonist, this compound, on allergen-induced airway responses in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
Safety Operating Guide
Proper Disposal Procedures for Npc-567 and Similar Laboratory Reagents
This document provides detailed guidance on the proper disposal of Npc-567, a research-grade oligopeptide, and outlines procedures for a similarly named laboratory product, NPC-67 Neutralizing Buffer. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Identification of "this compound"
Initial research indicates that "this compound" may refer to one of two distinct laboratory products:
-
This compound (Oligopeptide): A ten-membered oligopeptide that functions as a bradykinin receptor antagonist.[1] For the purposes of this guide, this will be considered the primary substance of interest for researchers in drug development.
-
NPC-67 (Neutralizing Buffer): A product used to neutralize basic decontamination reagents in mycobacteriology procedures.[2][3]
Given the distinct nature of these substances, the disposal procedures for each are addressed separately below.
Disposal of this compound (Oligopeptide)
This compound, as a research-grade peptide, should be handled as chemical waste.[4] Improper disposal, such as discarding in regular trash or down the drain, can pose environmental and health risks.[1]
General Handling and Safety Precautions
Before disposal, ensure proper personal protective equipment (PPE) is used when handling this compound. This includes, at a minimum:
-
Safety glasses
-
Gloves
-
Lab coat
Handle the material in a well-ventilated area, such as a fume hood or biological safety cabinet, especially when dealing with the lyophilized powder form.[4]
Step-by-Step Disposal Protocol
-
Classification: Classify unused, expired, or contaminated this compound as chemical waste. Do not mix with biological waste.[4]
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health & Safety (EHS) office for specific guidance on chemical waste disposal.[4] Local regulations and institutional policies may have specific requirements.
-
Waste Collection:
-
Collect all materials contaminated with this compound (e.g., vials, pipette tips, gloves) in a designated and properly labeled chemical waste container.
-
Ensure the container is appropriate for chemical waste, is in good condition, and has a secure lid.
-
-
Labeling: Label the waste container clearly with the following information:
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by your institution's waste management service.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's certified hazardous waste disposal service.
Quantitative Disposal Data
No specific quantitative limits for the disposal of this compound have been established in the available documentation. The primary guideline is to dispose of all quantities as chemical waste.
| Parameter | Value | Source |
| Disposal Classification | Chemical Waste | [4] |
| Recommended Container | Secure, properly labeled chemical waste bin | [4] |
| Environmental Hazard | Do not release into the environment | [5] |
Disposal of NPC-67 (Neutralizing Buffer)
NPC-67 is a neutralizing buffer used in laboratory settings. Its Safety Data Sheet (SDS) indicates that it is not classified as a hazardous material for transport.[6]
Disposal Guidelines for NPC-67
The SDS for NPC-67 does not specify a particular disposal method.[6] However, general best practices for laboratory reagents should be followed:
-
Review Institutional Policies: Consult your institution's EHS guidelines for the disposal of non-hazardous chemical buffers.
-
Local Regulations: Dispose of the material in accordance with local, state, and federal regulations.
-
Product Condition: Any product that shows signs of contamination such as cloudiness, turbidity, or precipitation should be discarded.[2]
-
Waste Stream: Unless otherwise specified by your EHS office, small quantities of non-hazardous buffers may be eligible for drain disposal with copious amounts of water. However, confirmation with your institution's policies is mandatory before proceeding. If drain disposal is not permitted, collect the waste in a labeled container for pickup by waste management services.
Visualizing Workflows and Mechanisms
To further clarify the procedures and the context of this compound, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound (oligopeptide).
Caption: Mechanism of action of this compound as a bradykinin receptor antagonist.
References
Personal Protective Equipment (PPE) and Handling Procedures for Npc-567
Disclaimer: The following guidance is based on the assumption that "Npc-567" is a potent, hazardous chemical compound requiring specialized handling protocols. This information is intended for trained laboratory personnel. Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) before handling any hazardous material.
This document provides essential safety and logistical information for the handling and disposal of this compound, a novel compound under investigation. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Hazard Assessment and Risk Mitigation
This compound is a potent compound with a high degree of biological activity. The primary routes of exposure are inhalation, dermal contact, and ingestion. The Occupational Exposure Limit (OEL) has been provisionally set based on preliminary toxicological data.
| Hazard Assessment Data for this compound | |
| Compound Class | Potent, potentially cytotoxic agent |
| Primary Routes of Exposure | Inhalation of aerosolized powder, dermal contact, ingestion |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour Time-Weighted Average) |
| Key Hazards | Acute and chronic toxicity, potential carcinogen, teratogen |
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form. Donning and doffing of PPE should occur in a designated anteroom or a demarcated "clean" area adjacent to the handling area.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves (ASTM D6319) | Prevents dermal absorption. Outer gloves are removed immediately after handling and before touching any clean surfaces. |
| Lab Coat | Disposable, solid-front, back-tying gown | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Prevents inhalation of aerosolized powder. Required for handling solid this compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents tracking of contamination out of the handling area. |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).
Preparation of Stock Solutions
This protocol outlines the steps for accurately weighing solid this compound and preparing a stock solution.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate solvent (e.g., DMSO)
-
Vortex mixer
-
All required PPE
Procedure:
-
Preparation: Ensure the chemical fume hood is clean and certified. Gather all necessary materials. Don all required PPE as specified in Section 2.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer a small amount of solid this compound to the weighing paper using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed this compound to the appropriate volumetric flask.
-
Add a portion of the solvent to the flask, cap it, and gently swirl to dissolve the compound. A vortex mixer may be used if necessary.
-
Once dissolved, add solvent to the calibration mark.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, date, and your initials.
-
Store the solution according to the compound's specific storage requirements (e.g., -20°C, protected from light).
-
-
Decontamination:
-
Wipe down the spatula, balance, and fume hood surfaces with a 70% ethanol solution.
-
Dispose of all contaminated disposables as hazardous waste.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Contaminated gloves, gowns, shoe covers, weighing paper, and other disposables must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted.
-
Sharps: Needles and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Dermal Exposure | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Exposure | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention. |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. Follow your institution's spill response protocol for potent compounds. |
Visual Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for handling and preparing this compound solutions.
Caption: Decision-making workflow for this compound spill response.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
